6-Ethylpyrimidin-4-ol
Description
Properties
IUPAC Name |
4-ethyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-5-3-6(9)8-4-7-5/h3-4H,2H2,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJOGZCZSPXIJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90456451 | |
| Record name | 6-Ethylpyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90456451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124703-78-2 | |
| Record name | 6-Ethyl-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124703-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Ethylpyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90456451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Ethylpyrimidin-4-ol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of 6-Ethylpyrimidin-4-ol. The information is curated for professionals in the fields of chemical research, pharmacology, and drug development, with a focus on delivering precise data and actionable insights.
Core Chemical Properties
This compound, a substituted pyrimidine derivative, possesses a unique set of physicochemical properties that are pivotal for its behavior in chemical and biological systems. While experimental data for some properties of this specific molecule are not extensively reported, reasonable estimations can be drawn from closely related compounds and predictive models.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O | [1][2] |
| Molecular Weight | 124.14 g/mol | [1] |
| Predicted Boiling Point | 209.2 ± 23.0 °C at 760 mmHg | [2] |
| Predicted Melting Point | ~120-126 °C (based on 6-ethyl-5-fluoro-pyrimidin-4-ol) | [3] |
| Predicted Density | 1.16 ± 0.1 g/cm³ | [2] |
| Predicted pKa | Data not available; likely exhibits weak acidic and basic properties. | |
| Predicted Solubility | Data not available; expected to have some solubility in water and polar organic solvents like ethanol and DMSO.[4][5][6] |
Chemical Structure and Identification
The structural framework of this compound consists of a pyrimidine ring substituted with an ethyl group at the 6th position and a hydroxyl group at the 4th position. This compound can exist in tautomeric forms, primarily as 6-ethylpyrimidin-4(3H)-one.
Table 2: Structural Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 4-Hydroxy-6-ethylpyrimidine, 6-Ethyl-4-hydroxypyrimidine, 6-Ethyl-4-pyrimidinol, 6-Ethyl-4(3H)-pyrimidinone |
| CAS Number | 124703-78-2 |
| SMILES | CCC1=CC(=O)N=CN1 |
| InChI | InChI=1S/C6H8N2O/c1-2-5-3-7-6(9)8-4-5/h3-4H,2H2,1H3,(H,7,8,9) |
Synthesis Protocol: A Generalized Approach
The synthesis of this compound can be achieved through a well-established cyclocondensation reaction. While a specific protocol for the ethyl derivative is not explicitly detailed in the literature, the synthesis of the analogous 6-propylpyrimidin-4-ol provides a reliable template.[7] The general method involves the base-catalyzed reaction of ethyl 3-oxopentanoate (a β-keto ester) with urea.
Experimental Workflow for Synthesis
References
The Diverse Biological Activities of 6-Substituted Pyrimidin-4-ol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among the vast array of pyrimidine derivatives, those featuring a 4-ol (or its tautomeric 4-one form) and a substitution at the 6-position have garnered significant attention for their broad and potent biological activities. This technical guide provides an in-depth overview of the biological activities of 6-substituted pyrimidin-4-ol derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of synthetic and biological pathways to facilitate further research and drug development in this promising area.
Anticancer Activity
Derivatives of 6-substituted pyrimidin-4-ol have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. The nature of the substituent at the 6-position plays a crucial role in modulating the potency of these compounds.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of various 6-substituted pyrimidin-4-ol derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative Class | Cell Line | Activity Metric (IC50) | Reference |
| 2-Methyl-6-ferrocenylpyrimidin-4(3H)-one | MCF-7 (Human breast adenocarcinoma) | 17 ± 1 µM | [1] |
| Thiazolo[4,5-d]pyrimidine Derivatives | A375, C32, DU145, MCF-7/WT | Compound 3b showed the most activity | [2] |
| Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives | HASMC, MCF-7, HeLa, HepG2 | 4i was the most active with IC50 values of 0.33 ± 0.24 (MCF-7), 0.51 ± 0.19 (HeLa), and 0.42 ± 0.31 (HepG2) | [2] |
| Pyrazolo[3,4-d]pyrimidines with N-acyl amino acid conjugates | Various cancer cell lines | Compound 7f showed potent activity | [3] |
| 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-linked sulfonamides | V600EBRAF | Compound 12l had the lowest IC50 of 0.49 µM | [4] |
| Pyrimidine-pyrazole hybrids | BRAFV600E | Compound 14c showed an IC50 of 0.009 µM | [5] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (6-substituted pyrimidin-4-ol derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value for each compound.
Antimicrobial Activity
6-Substituted pyrimidin-4-ol derivatives have also been investigated for their efficacy against various microbial pathogens, including bacteria and fungi. The antimicrobial activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Quantitative Antimicrobial Activity Data
| Compound/Derivative Class | Microorganism | Activity Metric (MIC) | Reference |
| 2,4,6-trisubstituted pyrimidines | Bacillus pumilus, Escherichia coli | Significant activity compared to amikacin and penicillin G | [2] |
| 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives | E. coli, C. albicans | MIC values of 125 µg/mL | [2] |
| 6-anisyl-5-cyan-2-hydrazine-3-N-methyl-3,4-dihydropyrimidine-4-one derivatives | S. aureus, B. subtilis, C. albicans, A. niger | Moderate to significant activity at 50 µg/ml and 100 µg/ml | [6] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (broth only)
-
Bacterial or fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)
Procedure:
-
Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Enzyme Inhibition
Many 6-substituted pyrimidin-4-ol derivatives exert their biological effects by inhibiting specific enzymes that are critical for disease progression. This targeted approach is a cornerstone of modern drug discovery.
Quantitative Enzyme Inhibition Data
| Compound/Derivative Class | Target Enzyme | Activity Metric (IC50) | Reference |
| Pyrimidine derivatives | Human Pin1 | Compounds 2a, 2f, 2h, and 2l displayed IC50 values lower than 3 µM | [7] |
| Pyrazolo[3,4-d]pyrimidines | Dihydrofolate reductase (DHFR) | Compound 7e exhibited an IC50 of 1.83 µM | [3] |
| Pyrimidine-based compounds | Microtubule affinity-regulating kinase 4 (MARK4) | IC50 values in the micromolar range | [8] |
| β-Amino carbonyl 6-(hydroxymethyl)pyrazolopyrimidines | Dipeptidyl peptidase-4 (DPP-4) | IC50 values ranging from 21.4–59.8 nM | [9][10] |
Representative Signaling Pathway: Kinase Inhibition
Many pyrimidine derivatives function as kinase inhibitors. By blocking the action of specific kinases, these compounds can interfere with signaling pathways that are often dysregulated in diseases like cancer. The diagram below illustrates a simplified, generic kinase signaling pathway that can be targeted by such inhibitors.
Synthesis of 6-Substituted Pyrimidin-4-ol Derivatives
A common and versatile method for the synthesis of the 6-substituted pyrimidin-4-ol core involves the condensation of a β-ketoester with a suitable amidine or related synthon. The following diagram illustrates a general synthetic scheme.
This guide provides a snapshot of the extensive research into the biological activities of 6-substituted pyrimidin-4-ol derivatives. The versatility of this scaffold, combined with the tunability of its biological profile through substitution, ensures that it will remain an area of intense investigation for the discovery of new therapeutic agents.
References
- 1. Synthesis and In Vitro Anticancer Activity of 6-Ferrocenylpyrimidin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ANTIMICROBIAL EVALUATION OF NOVEL SUBSTITUTED PYRIMIDINOPYRAZOLES AND PYRIMIDINOTRIAZOLES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study - Chung - Current Medicinal Chemistry [rjraap.com]
The Ascendant Role of Pyrimidin-4-ols in Modern Therapeutics: A Technical Guide
Introduction: The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous endogenous molecules and synthetic drugs.[1][2][3] Among its varied derivatives, the pyrimidin-4-ol moiety has emerged as a particularly privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the therapeutic applications of pyrimidin-4-ols, targeting researchers, scientists, and drug development professionals. We will delve into their synthesis, diverse pharmacological effects, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Synthetic Strategies for Pyrimidin-4-ol Scaffolds
The construction of the pyrimidin-4-ol ring is typically achieved through cyclocondensation reactions. A prevalent and versatile method involves the reaction of a β-keto ester with an amidine, often under ultrasound irradiation to achieve excellent yields.[4] Variations of this approach allow for the synthesis of a wide array of substituted pyrimidin-4-ols, serving as a foundation for developing extensive compound libraries for screening.
Caption: General synthesis of pyrimidin-4-ols via cyclocondensation.
Therapeutic Applications and Mechanisms of Action
Pyrimidin-4-ols have demonstrated significant potential across multiple therapeutic domains, including antibacterial, antiviral, anticancer, anti-inflammatory, and neuroprotective applications.
Antibacterial Activity
A notable class of pyrimidin-4-ol derivatives, the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ols (4H-pyridopyrimidines), have been identified as selective inhibitors of bacterial protein synthesis.[5][6] These compounds exhibit broad-spectrum activity against a range of pathogenic bacteria.
Mechanism of Action: These agents function by inhibiting the aminoacylation/translation (A/T) process in bacteria, effectively halting protein synthesis, which is crucial for bacterial survival and replication.[5][6] Macromolecular synthesis (MMS) assays confirmed that these compounds specifically inhibit protein synthesis without significantly affecting DNA or RNA synthesis.[5]
Caption: Inhibition of bacterial protein synthesis by 4H-pyridopyrimidines.
Quantitative Data: Antibacterial Activity
| Compound Class | Target Organism | Assay | Activity Metric | Value | Reference |
| 4H-Pyridopyrimidines | S. pneumoniae, S. aureus, E. coli | A/T Assay | IC50 | 3 - 14 µM | [5] |
| Optimized 4H-Pyridopyrimidines | E. faecalis | MIC | MIC | 4 µg/mL | [5][6] |
| Optimized 4H-Pyridopyrimidines | M. catarrhalis | MIC | MIC | ≤ 0.12 µg/mL | [5][6] |
| Optimized 4H-Pyridopyrimidines | H. influenzae | MIC | MIC | 1 µg/mL | [5][6] |
| Optimized 4H-Pyridopyrimidines | S. pneumoniae | MIC | MIC | 2 µg/mL | [5][6] |
| Optimized 4H-Pyridopyrimidines | S. aureus | MIC | MIC | 4 µg/mL | [5][6] |
Anticancer Activity
The pyrimidine scaffold is integral to many anticancer drugs, and pyrimidin-4-ol derivatives are actively being investigated as potent anticancer agents.[1][7][8] Their mechanisms often involve the inhibition of key enzymes that regulate cell growth, proliferation, and survival.
Mechanism of Action: A primary mechanism is the inhibition of protein kinases, such as Cyclin-Dependent Kinases (CDK4/6) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[9][10] For instance, 4-(pyrazol-4-yl)-pyrimidines act as selective inhibitors of CDK4/6, which are critical for cell cycle progression from the G1 to S phase.[10] By inhibiting these kinases, the pyrimidine derivatives prevent the phosphorylation of the retinoblastoma protein (Rb), halting the cell cycle and inducing apoptosis in cancer cells.
References
- 1. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of 4H-pyridopyrimidines: a class of selective bacterial protein synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of 4H-pyridopyrimidines: a class of selective bacterial protein synthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 4-(Pyrazol-4-yl)-pyrimidines as selective inhibitors of cyclin-dependent kinase 4/6 - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including natural products and synthetic drugs. Among its numerous derivatives, 6-Ethylpyrimidin-4-ol and related 6-substituted pyrimidin-4-ols represent a class of compounds with significant therapeutic potential. This technical guide provides a comprehensive review of the synthesis, chemical properties, and biological activities of this compound and its analogs. Detailed experimental protocols for synthesis and biological evaluation are presented, alongside a quantitative summary of the biological activities of related compounds. Furthermore, key signaling pathways potentially modulated by this class of compounds are visualized to facilitate a deeper understanding of their mechanism of action.
Introduction
Pyrimidin-4-ol derivatives are a well-established and important class of heterocyclic compounds in medicinal chemistry. The inherent structural features of the pyrimidine ring, including its ability to participate in hydrogen bonding and π-stacking interactions, make it a privileged scaffold for drug design. The substituent at the 6-position of the pyrimidin-4-ol ring has been shown to significantly influence the biological activity of these compounds. This compound (C₆H₈N₂O, Mol. Wt. 124.14) is a representative member of this class.
A critical aspect of pyrimidin-4-ol chemistry is the phenomenon of tautomerism, where the molecule can exist in equilibrium between the enol form (pyrimidin-4-ol) and the keto form (pyrimidin-4-one). This tautomeric equilibrium can be influenced by the solvent, pH, and substitution pattern, and it plays a crucial role in the biological activity of these compounds by affecting their receptor binding and pharmacokinetic properties.
Synthesis of this compound
The most common and efficient method for the synthesis of 6-substituted pyrimidin-4-ols is the cyclocondensation reaction of a β-keto ester with a nitrogen-containing reagent such as urea or formamidine. For the synthesis of this compound, the starting β-keto ester would be ethyl 3-oxopentanoate.
General Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of the closely related 6-propylpyrimidin-4-ol.
Materials:
-
Ethyl 3-oxopentanoate
-
Urea
-
Sodium metal
-
Absolute Ethanol
-
Concentrated Hydrochloric Acid
-
Deionized water
-
Ethanol/water mixture for recrystallization
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve a stoichiometric amount of sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). Allow the sodium to react completely to form a clear solution of sodium ethoxide.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add urea (1.1 equivalents) and stir until it is completely dissolved.
-
Addition of β-Keto Ester: Add ethyl 3-oxopentanoate (1.0 equivalent) dropwise to the reaction mixture at room temperature with continuous stirring.
-
Cyclocondensation: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-cold water.
-
Acidification: Acidify the aqueous solution by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 5-6. A precipitate of the crude product should form.
-
Isolation: Collect the crude product by vacuum filtration and wash the solid with cold deionized water.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound.
-
Drying: Dry the purified product in a vacuum oven.
Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Biological Activities of Pyrimidin-4-ol Derivatives
Derivatives of pyrimidin-4-ol exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific activity is highly dependent on the nature and position of substituents on the pyrimidine ring.
Data Presentation
Due to the limited availability of specific quantitative biological data for this compound, the following tables summarize the reported activities of closely related 6-alkyl and other substituted pyrimidin-4-ol derivatives to provide a comparative overview.
Table 1: Anticancer Activity of 6-Substituted Pyrimidine Derivatives
| Compound/Derivative Class | Cell Line | Activity Metric (IC₅₀) | Reference |
| Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives | MCF-7 | 0.33 ± 0.24 µM | [1] |
| Thiazolo[4,5-d]pyrimidine Derivatives | A375, C32, DU145, MCF-7/WT | Most active compound showed significant activity | [1] |
| 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one | MiaPaCa-2 | 1.95 µM |
Table 2: Antimicrobial Activity of 6-Substituted Pyrimidine Derivatives
| Compound/Derivative Class | Microorganism | Activity Metric (MIC) | Reference |
| 2,4,6-trisubstituted pyrimidines | Bacillus pumilus, Escherichia coli | Significant activity compared to amikacin and penicillin G | [1] |
| 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives | E. coli, C. albicans | Not specified | [1] |
Table 3: Anti-inflammatory Activity of 6-Substituted Pyrimidine Derivatives
| Compound/Derivative Class | Assay | Activity | Reference |
| 6-Aryl-4-(...)-2-S-benzylthiopyrimidines | Carrageenan-induced paw edema | Potent activity | [1] |
| Pyrano[2,3-d]pyrimidine derivatives | COX-2 Inhibition | Not specified | [1] |
Experimental Protocols for Biological Assays
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Broth Microdilution Assay for MIC Determination
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound (this compound)
-
Sterile 96-well microtiter plates
-
Inoculum of the microorganism standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth medium directly in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Inoculate each well containing the compound dilutions with the standardized microbial suspension. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Potential Signaling Pathways
The biological effects of pyrimidine derivatives are often mediated through their interaction with key signaling pathways involved in cell proliferation, survival, and inflammation.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer therapies. Some pyrimidine derivatives have been shown to act as EGFR inhibitors.
Caption: Simplified EGFR signaling cascade leading to cell proliferation.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a downstream effector of the EGFR pathway and plays a central role in transmitting extracellular signals to the nucleus to regulate gene expression and cell cycle progression.
Caption: The MAPK/ERK signaling pathway, a key regulator of cellular processes.
Conclusion
This compound and its related heterocyclic compounds represent a versatile and promising scaffold in drug discovery. Their straightforward synthesis and the potential for diverse biological activities, including anticancer and antimicrobial effects, make them attractive candidates for further investigation. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers in the field, facilitating the design, synthesis, and evaluation of novel pyrimidin-4-ol derivatives with improved therapeutic properties. Further studies are warranted to elucidate the precise mechanisms of action and to explore the full therapeutic potential of this important class of compounds.
References
The Pharmacophore of Pyrimidine Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the nucleus of a vast array of biologically active molecules. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems, making it a privileged structure in the design of therapeutic agents. This technical guide provides an in-depth exploration of the pyrimidine pharmacophore, detailing synthetic methodologies, experimental protocols for biological evaluation, and the structure-activity relationships that govern its diverse pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2]
Core Pharmacophoric Features
The biological activity of pyrimidine derivatives is intricately linked to the nature and position of substituents on the pyrimidine ring. Key pharmacophoric features often include:
-
Hydrogen Bond Donors and Acceptors: The nitrogen atoms at positions 1 and 3, as well as appended amino and hydroxyl groups, frequently act as hydrogen bond donors or acceptors, facilitating crucial interactions with biological targets.
-
Aromatic/Hydrophobic Interactions: The pyrimidine ring itself, along with aryl or other hydrophobic substituents, engages in van der Waals and π-π stacking interactions within the binding pockets of enzymes and receptors.
-
Substitution Patterns: The substitution pattern at the C2, C4, C5, and C6 positions dictates the molecule's overall shape, electronics, and steric properties, thereby influencing its binding affinity and selectivity.
Synthetic Strategies and Experimental Protocols
The synthesis of bioactive pyrimidine derivatives often involves multi-step sequences, with the Biginelli and Claisen-Schmidt condensation reactions being foundational methods.
General Experimental Workflow for Synthesis
The following diagram illustrates a typical workflow for the synthesis and evaluation of pyrimidine derivatives.
Caption: A generalized workflow for the synthesis and biological evaluation of pyrimidine derivatives.
Protocol 1: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via Chalcone Intermediates
This protocol describes the synthesis of pyrido[2,3-d]pyrimidine derivatives, which have shown promising antioxidant and anticancer activities.[3][4]
Step 1: Synthesis of Chalcone Precursors (Claisen-Schmidt Condensation) [3]
-
Reactant Preparation: Dissolve an appropriately substituted aromatic ketone (1.0 eq) and an aromatic aldehyde (1.0 eq) in absolute ethanol.
-
Reaction Initiation: Add aqueous potassium hydroxide (40% w/v) to the solution.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Product Isolation: Pour the reaction mixture into ice-water and acidify with dilute HCl to precipitate the chalcone.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol.
Step 2: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives [3]
-
Reaction Setup: In a round-bottom flask, combine the synthesized chalcone (1.0 eq) and 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate (1.0 eq) in glacial acetic acid.
-
Reaction Conditions: Reflux the mixture at 118°C for 96 hours.
-
Purification: After cooling, purify the product by column chromatography or recrystallization from a suitable solvent like ethanol or ethyl acetate.
-
Characterization: Characterize the final product using IR, 1H-NMR, 13C-NMR, and mass spectrometry.[3]
Biological Evaluation: Protocols and Data
The biological activities of synthesized pyrimidine derivatives are commonly assessed using a variety of in vitro assays.
Protocol 2: MTT Assay for Cytotoxicity Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5][6]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.[6]
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivatives and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Quantitative Data: Anticancer Activity of Pyrimidine Derivatives
The following table summarizes the cytotoxic activity of representative pyrimidine derivatives against various cancer cell lines.
| Compound | Target/Class | Cell Line | IC50 (µM) | Reference |
| Compound 4 | PIM-1 Kinase Inhibitor | MCF-7 (Breast) | 0.57 | [7] |
| HepG2 (Liver) | 1.13 | [7] | ||
| Compound 11 | PIM-1 Kinase Inhibitor | MCF-7 (Breast) | 1.31 | [7] |
| HepG2 (Liver) | 0.99 | [7] | ||
| Compound 3b | Bcl-2 Interactor | PC3 (Prostate) | 21 | |
| Compound 9u | EGFR Inhibitor | A549 (Lung) | 0.35 | [8] |
| MCF-7 (Breast) | 3.24 | [8] | ||
| PC-3 (Prostate) | 5.12 | [8] | ||
| Compound 7 | Cytotoxic Agent | HT29 (Colon) | - | [9] |
| MCF-7 (Breast) | - | [9] |
Protocol 3: Kinase Inhibition Assay
Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases.[10][11] A common method to assess this is a luminescence-based kinase assay that measures ATP consumption.
-
Compound Preparation: Prepare serial dilutions of the pyrimidine derivatives in DMSO.
-
Assay Plate Preparation: Add the diluted compounds to the wells of a 384-well plate.
-
Kinase Reaction: Add a reaction mixture containing the target kinase (e.g., AURKA, EGFR), a suitable substrate, and ATP to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Signal Detection: Add an ATP detection reagent to stop the reaction and generate a luminescent signal. The amount of luminescence is inversely proportional to the kinase activity.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value.
Quantitative Data: Kinase Inhibitory Activity of Pyrimidine Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 13 | Aurora A | < 200 | [11][12] |
| Alisertib (MLN8237) | Aurora A | 1.2 | [10] |
| Barasertib (AZD1152) | Aurora B | 0.37 | [10] |
| Compound 4 | PIM-1 | 11.4 | [7] |
| Compound 10 | PIM-1 | 17.2 | [7] |
| Compound 9u | EGFR | 91 | [8] |
Signaling Pathways Targeted by Pyrimidine Derivatives
Pyrimidine-based inhibitors have been developed to target various signaling pathways implicated in cancer and other diseases.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway plays a critical role in cell proliferation and survival.[1][13][14] Its aberrant activation is a hallmark of many cancers. Pyrimidine derivatives can act as EGFR tyrosine kinase inhibitors (TKIs), blocking the downstream signaling cascade.[1][13][14]
References
- 1. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of some fused pyrimidines and related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. View of Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives [anjs.edu.iq]
- 6. ajrcps.com [ajrcps.com]
- 7. RSC - Page load error [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis and biological evaluation of some novel polysubstituted pyrimidine derivatives as potential antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 14. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for the Synthesis of 6-Ethylpyrimidin-4-ol via Cyclocondensation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 6-Ethylpyrimidin-4-ol, a substituted pyrimidine of interest in medicinal chemistry and drug development. The synthesis is achieved through a classical cyclocondensation reaction involving the base-catalyzed reaction of ethyl 3-oxopentanoate with formamide. This method offers a straightforward and efficient route to the target compound. This application note includes a detailed experimental protocol, a summary of quantitative data, and visual diagrams to illustrate the synthetic pathway and experimental workflow.
Introduction
Pyrimidin-4-ol derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. Their synthesis is a key step in the development of new therapeutic agents. The cyclocondensation of a β-ketoester with a source of the N-C-N fragment, such as formamide or urea, is a fundamental and widely used method for constructing the pyrimidine ring. This application note outlines the synthesis of this compound from ethyl 3-oxopentanoate and formamide, providing a robust protocol for its preparation in a laboratory setting.
Reaction Scheme
The synthesis of this compound is achieved through the cyclocondensation of ethyl 3-oxopentanoate with formamide in the presence of a base, such as sodium methoxide.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is based on established procedures for the synthesis of similar 4-hydroxypyrimidines.[1]
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity |
| Ethyl 3-oxopentanoate | C₇H₁₂O₃ | 144.17 | 14.4 g (0.1 mol) |
| Formamide | CH₃NO | 45.04 | 22.5 g (0.5 mol) |
| Sodium methoxide (28% in MeOH) | CH₃ONa | 54.02 | 96.5 g (0.5 mol) |
| n-Butanol | C₄H₁₀O | 74.12 | 150 mL |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | As needed for pH adjustment |
| Acetone | C₃H₆O | 58.08 | For recrystallization |
Equipment:
-
Round-bottom flask (500 mL) equipped with a magnetic stirrer, dropping funnel, and distillation head with a condenser.
-
Heating mantle.
-
Thermometer.
-
Standard laboratory glassware.
-
Filtration apparatus.
-
Rotary evaporator.
Procedure:
-
Preparation of Sodium Butoxide: To a 500 mL round-bottom flask containing 150 mL of n-butanol, add 96.5 g of a 28% methanolic solution of sodium methoxide.
-
Solvent Exchange: Heat the mixture and distill off the methanol until the internal temperature reaches 110°C. This in-situ formation of sodium butoxide is crucial for the reaction.
-
Addition of Reactants: In a separate flask, prepare a mixture of 14.4 g of ethyl 3-oxopentanoate and 22.5 g of formamide. Add this mixture dropwise to the reaction flask over 1.5 hours, while maintaining the internal temperature at 110°C by continuing to distill off the solvent.
-
Reaction: After the addition is complete, continue heating the reaction mixture at 110°C for an additional 5 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture with concentrated sulfuric acid.
-
Filter the mixture to remove the inorganic salts formed.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Recrystallize the crude residue from acetone to obtain the purified this compound.
-
Dry the crystals under vacuum.
-
Data Presentation
Table 1: Summary of Reaction Parameters and Results
| Parameter | Value | Reference |
| Starting Material | Ethyl 3-oxopentanoate | [1] |
| Reagents | Formamide, Sodium Methoxide | [1] |
| Solvent | n-Butanol | [1] |
| Reaction Temperature | 110°C | [1] |
| Reaction Time | 6.5 hours | [1] |
| Yield | 91.9 mol % (11.4 g) | [1] |
| Melting Point | 131-134°C | [1] |
| Appearance | Crystalline solid | Inferred |
Experimental Workflow
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform the reaction in a well-ventilated fume hood.
-
Sodium methoxide is corrosive and flammable; handle with care.
-
Concentrated sulfuric acid is highly corrosive; add slowly and carefully during neutralization.
-
n-Butanol is flammable.
Characterization
The final product should be characterized to confirm its identity and purity. The following techniques are recommended:
-
Melting Point: Compare the observed melting point with the literature value (131-134°C).[1]
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
FT-IR Spectroscopy: To identify characteristic functional groups.
-
Mass Spectrometry: To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.[1]
Conclusion
The cyclocondensation of ethyl 3-oxopentanoate and formamide provides an effective method for the synthesis of this compound. The protocol described herein is based on established procedures and offers a reliable pathway to this valuable pyrimidine derivative for applications in research and drug development. Adherence to the detailed experimental procedure and safety precautions is essential for a successful and safe synthesis.
References
Laboratory Protocol for the Preparation of 6-Ethylpyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the laboratory synthesis of 6-Ethylpyrimidin-4-ol, a pyrimidine derivative of interest in medicinal chemistry and drug development. The protocol is based on established methods for the synthesis of analogous 6-substituted pyrimidin-4-ol compounds.
Application Notes
Pyrimidine derivatives are a significant class of heterocyclic compounds in the field of drug discovery, exhibiting a wide array of biological activities.[1][2][3][4][5] The pyrimidine nucleus is a core structure in various therapeutic agents, including anticancer, anti-inflammatory, antiviral, and antimicrobial drugs.[1][2][4]
Substituted pyrimidin-4-ols, in particular, have been investigated for their potential as:
-
Anticancer Agents: Pyrimidine derivatives can act as inhibitors of various kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) kinase and Focal Adhesion Kinase (FAK).[6]
-
Anti-inflammatory Agents: Certain pyrimidine compounds have shown potential in modulating inflammatory pathways.
-
Antimicrobial and Antiviral Agents: The pyrimidine scaffold is present in several antimicrobial and antiviral drugs, and novel derivatives are continuously being explored for new therapeutic applications.[1][4]
Given the diverse biological activities of this class of compounds, this compound represents a valuable molecule for screening and development in various therapeutic areas.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound via the cyclocondensation of ethyl 3-oxopentanoate and urea in the presence of a base catalyst.
Reaction Scheme:
Materials:
-
Ethyl 3-oxopentanoate
-
Urea
-
Sodium metal
-
Absolute Ethanol
-
Concentrated Hydrochloric Acid
-
Deionized Water
-
Ethyl Acetate (for TLC)
-
Hexane (for TLC)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Drying tube (e.g., with calcium chloride)
-
Beakers and Erlenmeyer flasks
-
Buchner funnel and vacuum flask
-
pH paper or pH meter
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Melting point apparatus
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Ethoxide Catalyst:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, add 200 mL of absolute ethanol.
-
Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces to the ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the sodium to react completely to form a clear solution of sodium ethoxide.
-
-
Reaction Mixture Assembly:
-
To the freshly prepared sodium ethoxide solution, add 6.6 g (0.11 mol) of urea and stir until it is completely dissolved.
-
Slowly add 14.4 g (0.1 mol) of ethyl 3-oxopentanoate dropwise to the reaction mixture at room temperature with continuous stirring.
-
-
Cyclocondensation Reaction:
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 6-8 hours.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into 400 mL of ice-cold water.
-
Acidify the aqueous solution by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 5-6. A precipitate of the crude product should form.
-
Collect the crude product by vacuum filtration using a Buchner funnel and wash the solid with cold deionized water.
-
-
Purification and Drying:
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Dry the purified product in a vacuum oven to a constant weight.
-
Characterization:
-
Determine the melting point of the purified product.
-
Characterize the compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Data Presentation
The following table summarizes the theoretical quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| Ethyl 3-oxopentanoate | 14.4 g (0.1 mol) |
| Urea | 6.6 g (0.11 mol) |
| Sodium | 2.3 g (0.1 mol) |
| Absolute Ethanol | 200 mL |
| Reaction Conditions | |
| Temperature | Reflux (~78 °C) |
| Reaction Time | 6-8 hours |
| Product | |
| Theoretical Yield | 12.4 g |
| Characterization (Expected) | |
| Appearance | White to off-white crystalline solid |
| Melting Point | ~180-185 °C (decomposes) |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Potential Signaling Pathway Inhibition
Pyrimidine derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer. The following diagram illustrates a simplified representation of this pathway and the potential point of inhibition.
Caption: Potential inhibition of the EGFR signaling pathway by pyrimidine derivatives.
References
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects | MDPI [mdpi.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing 6-Ethylpyrimidin-4-ol as a Scaffold in Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategic use of the 6-Ethylpyrimidin-4-ol scaffold in modern drug discovery. While this compound itself is not extensively characterized as a biologically active agent, its pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry. This document outlines the synthetic routes to generate derivatives, protocols for evaluating their potential as kinase inhibitors and antimicrobial agents, and a framework for structure-activity relationship (SAR) studies.
Introduction to the this compound Scaffold
The pyrimidine nucleus is a cornerstone in the development of therapeutics, found in numerous FDA-approved drugs. The this compound scaffold offers a versatile starting point for the synthesis of novel compounds. The ethyl group at the 6-position can influence solubility and interactions with hydrophobic pockets of target proteins, while the hydroxyl group at the 4-position and the nitrogen atoms in the pyrimidine ring provide key hydrogen bonding opportunities. These features make it an attractive scaffold for targeting a range of biological entities, particularly protein kinases and microbial enzymes.
Synthesis of this compound and Its Derivatives
The synthesis of 6-substituted pyrimidin-4-ols can be achieved through well-established condensation reactions. A general and adaptable method involves the cyclocondensation of a β-keto ester with urea.
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of the related 6-propylpyrimidin-4-ol.[1]
Materials:
-
Ethyl 3-oxopentanoate
-
Urea
-
Sodium metal
-
Absolute Ethanol
-
Concentrated Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve clean sodium metal (1.1 equivalents) in absolute ethanol under an inert atmosphere. Allow the reaction to proceed until all the sodium has reacted.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add urea (1.1 equivalents) and stir until fully dissolved.
-
Addition of β-Keto Ester: Add ethyl 3-oxopentanoate (1.0 equivalent) dropwise to the reaction mixture at room temperature with continuous stirring.
-
Cyclocondensation: Heat the reaction mixture to reflux (approximately 78°C) and maintain this temperature for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-cold water.
-
Acidification: Acidify the aqueous solution by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 5-6, which will precipitate the crude product.
-
Isolation: Collect the crude product by vacuum filtration and wash the solid with cold deionized water.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Drying: Dry the purified product in a vacuum oven.
Workflow for Synthesis and Derivatization
Application in Kinase Inhibitor Design
The pyrimidine scaffold is a well-known hinge-binding motif in many kinase inhibitors. Derivatives of this compound can be screened against a panel of kinases to identify potential therapeutic leads for diseases such as cancer.
Table 1: Hypothetical Inhibitory Activity of this compound Derivatives Against various Kinases
No specific data for this compound derivatives is readily available in the public domain. The following data for other pyrimidine derivatives is presented for illustrative purposes.
| Compound ID | Target Kinase | IC50 (nM) | Reference Cell Line(s) |
| Derivative A | CDK4/Cyclin D1 | 11 | Not Applicable |
| Derivative B | VEGFR-2 | 25 | HUVEC |
| Derivative C | EGFR | 50 | A431 |
| Derivative D | JAK2 | 5 | HEL |
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to quantify the inhibitory effect of test compounds on kinase activity by measuring the amount of ATP remaining in the reaction.
Materials:
-
Kinase of interest (e.g., JAK2, EGFR)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
ATP detection reagent (e.g., Kinase-Glo®)
-
384-well white opaque assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A 10-point, 3-fold serial dilution starting from 10 mM is recommended.
-
Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and wells without kinase as a positive control (0% activity).
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase, substrate, and assay buffer.
-
Initiation of Reaction: Dispense the kinase reaction mixture into each well. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
Signal Detection: Add the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Data Acquisition: Incubate for 10 minutes at room temperature to stabilize the signal, then measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Potential Signaling Pathway Inhibition
Application in Antimicrobial Drug Discovery
Pyrimidine derivatives have shown a broad spectrum of antimicrobial activities. The this compound scaffold can be used to generate compounds for screening against various bacterial and fungal strains.
Table 2: Hypothetical Antimicrobial Activity of this compound Derivatives
No specific data for this compound derivatives is readily available. The following data for other pyrimidine derivatives is presented for illustrative purposes.
| Compound ID | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |
| Derivative E | 8 | 32 | 16 |
| Derivative F | 16 | 64 | 32 |
| Derivative G | 4 | 16 | 8 |
| Derivative H | >128 | >128 | >128 |
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Materials:
-
Test microorganisms (bacterial and/or fungal strains)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)
-
Test compounds (dissolved in DMSO)
-
Sterile 96-well microtiter plates
-
Inoculum suspension standardized to 0.5 McFarland
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds in the 96-well plate using the broth medium.
-
Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a growth control (no compound), a sterility control (no inoculum), and a positive control with a known antimicrobial agent.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C) and duration (18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.
Logical Workflow for Antimicrobial Screening
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its straightforward synthesis and the established importance of the pyrimidine core in medicinal chemistry make it an attractive candidate for library synthesis and screening. The protocols and data presentation formats provided herein offer a robust framework for researchers to explore the potential of this scaffold in kinase inhibition and antimicrobial applications, facilitating the identification and optimization of new drug candidates.
References
Synthesis of Biologically Active Pyrimidine Derivatives: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of pyrimidine derivatives, a class of heterocyclic compounds with significant therapeutic potential.[1][2] Pyrimidine scaffolds are central to numerous FDA-approved drugs used in oncology, and for treating infectious diseases, immunological disorders, and neurological conditions.[3] Their diverse biological activities stem from their ability to mimic endogenous nucleic acid bases, allowing them to interact with a wide range of biological targets.[1]
This guide focuses on two robust and versatile synthetic methodologies: the Biginelli reaction for the synthesis of dihydropyrimidinones (DHPMs) and the Suzuki-Miyaura cross-coupling reaction for the synthesis of C-C bond functionalized pyrimidines. Additionally, it outlines the characterization of these compounds and explores their role as kinase inhibitors, a key mechanism in anticancer therapy.[4][5]
I. Synthetic Methodologies
Two of the most powerful methods for constructing the pyrimidine core and introducing molecular diversity are the Biginelli reaction and the Suzuki-Miyaura cross-coupling reaction.
Biginelli Reaction: A One-Pot Synthesis of Dihydropyrimidinones (DHPMs)
The Biginelli reaction is a one-pot multicomponent reaction that efficiently produces 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-dicarbonyl compound, and urea or thiourea.[6][7][8] This acid-catalyzed reaction is valued for its operational simplicity and the biological relevance of its products, which include calcium channel blockers and antihypertensive agents.[7][9]
A representative procedure for the synthesis of dihydropyrimidinone derivatives is as follows:[6][10]
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.5 mmol).
-
Catalyst Addition: Introduce a catalytic amount of an acid catalyst, such as hydrochloric acid or a Lewis acid like copper(II) chloride.[9]
-
Solvent: While traditionally carried out in ethanol, solvent-free conditions or the use of greener solvents are often employed to improve yields and simplify purification.[11]
-
Reaction Conditions: The reaction mixture is typically heated to 80-100°C and stirred for 1-3 hours.[10][11]
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[11]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solid product is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent like ethanol to afford the pure dihydropyrimidinone.
| Aldehyde | β-Dicarbonyl Compound | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | CuCl₂ | Solvent-free | 0.5 | 92 | [9] |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | CuCl₂ | Solvent-free | 0.75 | 95 | [9] |
| 4-Methoxybenzaldehyde | Ethyl acetoacetate | H₂SO₄ | Ethanol | 1 | 81.7 | [10] |
| Acetaldehyde | Ethyl acetoacetate | H₂SO₄ | Ethanol | 1 | - | [10] |
Suzuki-Miyaura Cross-Coupling: C-C Bond Formation on the Pyrimidine Ring
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds. In pyrimidine synthesis, it is particularly useful for the arylation or heteroarylation of chloropyrimidine substrates, which are often readily available.[12] This palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid) and an organohalide is a cornerstone of modern medicinal chemistry.[13]
A general procedure for the Suzuki-Miyaura coupling of a chloropyrimidine is as follows:[13][14][15]
-
Inert Atmosphere: All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques to prevent oxidation of the palladium catalyst.[12]
-
Reaction Setup: To a dry Schlenk flask, add the chloropyrimidine derivative (1.0 mmol), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq.).[13][15]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and an aqueous solution of the base.[15]
-
Reaction Conditions: The reaction mixture is heated to 80-110°C and stirred for 2-24 hours.[13][15]
-
Monitoring: The reaction progress is monitored by TLC or LC-MS.[13]
-
Work-up and Purification: After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[13][14]
| Chloropyrimidine | Boronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 18-22 | 85 | [15] |
| 6-Chloropyrido[2,3-d]pyrimidine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Toluene/H₂O | 12 | 88 | [13] |
| 2-Chloropyrimidine | 3-Furylboronic acid | Pd₂(dba)₃ (1.5) | KF | 1,4-Dioxane | 12 | 75 | [16] |
II. Characterization of Pyrimidine Derivatives
The synthesized pyrimidine derivatives are characterized using a combination of spectroscopic techniques to confirm their chemical structures.[17]
-
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups. For example, in DHPMs, characteristic peaks for N-H stretching (around 3100-2900 cm⁻¹), C=O stretching (1670–1690 cm⁻¹), and C=S stretching (if thiourea is used, 1170–1177 cm⁻¹) are observed.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure. For instance, in ¹H NMR of DHPMs, characteristic signals for the pyrimidine ring protons and substituent protons are observed.[17] In ¹³C NMR, the carbonyl and thiocarbonyl carbons resonate at distinct chemical shifts (around 160 ppm and 175 ppm, respectively).[17]
-
Mass Spectrometry (MS): Used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition.[18][17]
III. Pyrimidine Derivatives as Kinase Inhibitors
A significant application of pyrimidine derivatives in drug development is their use as kinase inhibitors.[4] Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases like cancer.[5] The pyrimidine scaffold can act as a "hinge-binding" motif, interacting with the ATP-binding site of kinases and thereby inhibiting their activity.[4][19]
Many pyrimidine-based drugs target specific kinases involved in cancer progression, such as Aurora kinases, Polo-like kinases (PLKs), and PIM-1 kinase.[4][20] For example, some pyrido[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against PIM-1 kinase, leading to apoptosis in cancer cells.[20]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general mechanism of action for pyrimidine-based kinase inhibitors and a typical workflow for their synthesis and evaluation.
Caption: A typical experimental workflow for the synthesis and evaluation of pyrimidine derivatives.
Caption: Inhibition of a kinase signaling pathway by a pyrimidine derivative, leading to apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 8. Biginelli Reaction [organic-chemistry.org]
- 9. journals.iau.ir [journals.iau.ir]
- 10. jmchemsci.com [jmchemsci.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rjptonline.org [rjptonline.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
Application Notes and Protocols for Pyrimidin-4-ol Derivatives in Kinase Inhibitor Studies
Disclaimer: There is currently no publicly available scientific literature to suggest that 6-Ethylpyrimidin-4-ol is an active kinase inhibitor. The following application notes and protocols are based on the broader class of pyrimidin-4-ol derivatives, which are known to be a key scaffold in the development of various kinase inhibitors. These guidelines are intended to serve as a general framework for researchers interested in evaluating this compound or its analogs for potential kinase inhibitory activity.
Application Notes
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs, including a significant number of kinase inhibitors.[1][2] The pyrimidin-4-ol moiety, in particular, offers a versatile template for designing potent and selective inhibitors of various protein kinases. These kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.
Pyrimidine-based inhibitors have been successfully developed to target a range of kinases, including but not limited to:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often implicated in the growth of solid tumors.[3]
-
Fibroblast Growth Factor Receptor (FGFR): A family of receptor tyrosine kinases involved in cell proliferation, differentiation, and angiogenesis.[4]
-
Glycogen Synthase Kinase-3β (GSK-3β): A serine/threonine kinase implicated in various cellular processes, including metabolism, cell signaling, and neuronal function.[5][6]
-
Cyclin-Dependent Kinases (CDKs): A family of protein kinases that regulate the cell cycle.
The general mechanism of action for many pyrimidine-based kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling pathways. The specific substitutions on the pyrimidine ring play a critical role in determining the inhibitor's potency, selectivity, and pharmacokinetic properties.
Data Presentation: Kinase Inhibitory Activity of Selected Pyrimidine Derivatives
While no specific data exists for this compound, the following table summarizes the inhibitory activity of some related pyrimidine-containing compounds against their respective kinase targets to illustrate the potential of this chemical class.
| Compound Class | Target Kinase(s) | IC50 / Activity | Reference |
| 4-Anilinoquinazoline and 4-Anilinopyrido[3,4-d]pyrimidine-6-acrylamides | pan-erbB (EGFR) | Potent irreversible inhibitors with IC50 values in the low nanomolar range (e.g., 0.4-1.1 nM for some derivatives against isolated EGFR). | [3] |
| 2-amino-4,6-dimethylpyrimidin-5-ol derivatives | FGFR4 | Compound 6O showed selective FGFR4 inhibitory activity over FGFR1-3 and was at least 8 times more selective than the positive control, BLU9931. | [4] |
| Pyrazolo[3,4-d]pyrimidines | CDK2 | Compound 17 was the most potent CDK2 inhibitor with an IC50 of 0.19 μM. Compound 18 showed CDK2 inhibition with an IC50 of 5.1 μM. Compound 19 had an IC50 of 6.8 μM. | |
| N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines | VEGFR-2 | Compound 10 was 25-fold more potent than semaxanib and 39-fold more potent than sunitinib. | [7] |
| 6-amino-4-(pyrimidin-4-yl)pyridones | GSK-3β | Optimized compounds demonstrated good potency and selectivity. | [5] |
| 6-(4-Pyridyl)pyrimidin-4(3H)-ones | GSK-3β | Subnanomolar potent inhibitors with in vivo activity. | [6] |
Experimental Protocols
The following are generalized protocols for assessing the kinase inhibitory potential of a novel compound such as this compound.
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical Assay)
This protocol describes a general method for measuring the direct inhibition of a purified kinase enzyme by a test compound.
1. Materials and Reagents:
-
Purified recombinant kinase (e.g., EGFR, FGFR4, GSK-3β)
-
Kinase substrate (specific to the kinase being assayed)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Kinase assay buffer (composition varies depending on the kinase)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or a phosphospecific antibody)
-
384-well assay plates
-
Plate reader capable of luminescence, fluorescence, or absorbance detection
2. Procedure:
-
Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range is 10 mM to 1 nM.
-
In a 384-well plate, add the test compound dilutions to the assay wells. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
Add the purified kinase enzyme to each well and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at the optimal temperature for the kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Read the plate on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based Kinase Inhibition Assay (Phosphorylation Assay)
This protocol measures the ability of a test compound to inhibit the phosphorylation of a kinase's substrate within a cellular context.
1. Materials and Reagents:
-
Cancer cell line known to have active signaling through the kinase of interest (e.g., A431 for EGFR).
-
Cell culture medium and supplements.
-
Test compound (e.g., this compound) dissolved in DMSO.
-
Growth factor or stimulus to activate the kinase pathway (e.g., EGF for EGFR).
-
Lysis buffer.
-
Primary antibody against the phosphorylated substrate.
-
Secondary antibody conjugated to a detectable marker (e.g., HRP, fluorophore).
-
Detection substrate (e.g., ECL for HRP).
-
Western blotting or ELISA equipment.
2. Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate growth factor or stimulus for a short period (e.g., 15-30 minutes) to induce kinase activation and substrate phosphorylation.
-
Lyse the cells and collect the protein lysates.
-
Quantify the protein concentration in each lysate.
-
Analyze the phosphorylation status of the target substrate using Western blotting or ELISA with a phospho-specific antibody.
-
Quantify the band intensities (for Western blot) or signal (for ELISA) and normalize to a loading control (e.g., total protein or a housekeeping gene product).
-
Calculate the percent inhibition of phosphorylation at each compound concentration and determine the cellular IC50 value.
Visualizations
Signaling Pathway Diagrams
Caption: EGFR signaling pathway and point of inhibition.
Caption: FGFR signaling pathway and point of inhibition.
Experimental Workflow Diagram
Caption: Workflow for kinase inhibitor discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Tyrosine kinase inhibitors. 18. 6-Substituted 4-anilinoquinazolines and 4-anilinopyrido[3,4-d]pyrimidines as soluble, irreversible inhibitors of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-amino-4-(pyrimidin-4-yl)pyridones: novel glycogen synthase kinase-3β inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-(4-Pyridyl)pyrimidin-4(3H)-ones as CNS penetrant glycogen synthase kinase-3β inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
6-Ethylpyrimidin-4-ol: A Versatile Intermediate in Organic Synthesis for Drug Discovery
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyrimidin-4-ol derivatives are a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities.[1] The substituent at the 6-position of the pyrimidine ring plays a crucial role in determining the compound's biological profile. This document provides a comprehensive overview of 6-Ethylpyrimidin-4-ol, a key intermediate for the synthesis of novel therapeutic agents. While specific data for this compound is extrapolated from its close structural analogs, this note details its synthesis, potential biological applications, and relevant experimental protocols.
Synthesis of this compound
The synthesis of this compound is typically achieved through a base-catalyzed cyclocondensation reaction. This method is a cornerstone of pyrimidine chemistry and offers an efficient route to substituted pyrimidin-4-ols.[1] The reaction involves the condensation of a β-keto ester, ethyl 3-oxopentanoate, with urea in the presence of a strong base like sodium ethoxide.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol outlines a generalized procedure. Optimization of reaction conditions may be necessary based on laboratory setup and scale.
Materials:
-
Ethyl 3-oxopentanoate
-
Urea
-
Sodium metal
-
Absolute Ethanol
-
Concentrated Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere. Allow the sodium to react completely to form a solution of sodium ethoxide.[1]
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add urea (1.1 eq) and stir until dissolved.[1]
-
Addition of β-Keto Ester: Add ethyl 3-oxopentanoate (1.0 eq) dropwise to the reaction mixture at room temperature with continuous stirring.[1]
-
Cyclocondensation: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-cold water.[1]
-
Acidification: Acidify the aqueous solution by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 5-6. A precipitate of the crude product should form.[1]
-
Isolation: Collect the crude product by vacuum filtration and wash the solid with cold deionized water.[1]
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.[1]
-
Drying: Dry the purified product in a vacuum oven.[1]
Experimental Workflow:
Caption: Experimental workflow for the synthesis and characterization of this compound.
Potential Biological Activities and Applications
The pyrimidine scaffold is a well-established pharmacophore present in numerous therapeutic agents, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[2] The nature of the substituent at the 6-position of the pyrimidine ring is known to significantly influence the compound's biological activity. Based on the activities of structurally related 6-substituted pyrimidin-4-ol derivatives, it is hypothesized that this compound could serve as an intermediate for compounds with potential therapeutic value.
Comparative Biological Activity of 6-Substituted Pyrimidin-4-ol Derivatives:
| Compound/Derivative Class | Target/Assay | Activity Metric (IC50/MIC) | Reference |
| Thiazolo[4,5-d]pyrimidine Derivatives | A375, C32, DU145, MCF-7/WT (Cancer Cell Lines) | 3b showed the most activity | |
| Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives | HASMC, MCF-7, HeLa, HepG2 (Cancer Cell Lines) | 4i was the most active with IC50 values of 0.33 ± 0.24 (MCF-7) | |
| Pyrano[2,3-d]pyrimidine derivatives | COX-2 Inhibition | Derivatives 5 and 6 showed potent activity | |
| 2,4,6-trisubstituted pyrimidines | Bacillus pumilus, Escherichia coli | Significant activity compared to amikacin and penicillin G |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
The alkyl substituent at the 6-position, such as the ethyl group in this compound, is likely to influence its potency and selectivity by modulating lipophilicity, which can affect cell membrane permeability and interaction with target proteins.
Hypothetical Signaling Pathway Inhibition
Pyrimidine derivatives often exert their biological effects by interacting with key signaling pathways. For instance, they can act as kinase inhibitors, which are crucial in cancer therapy. A hypothetical pathway illustrating the potential inhibitory action of a this compound derivative is shown below.
Caption: Hypothetical signaling pathway showing potential inhibitory action.
Protocol: In Vitro Antimicrobial Activity Assay (Broth Microdilution)
This protocol describes a general method for assessing the antimicrobial activity of compounds derived from this compound.
Materials:
-
Test compound (dissolved in a suitable solvent like DMSO)
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Standard antibiotic (e.g., amikacin, penicillin G)
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: Prepare a suspension of the test microorganism in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in MHB in the wells of a 96-well plate to achieve a range of concentrations.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive controls (microorganism in broth without inhibitor) and negative controls (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) and duration (e.g., 18-24 hours) for the specific microorganism.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its straightforward synthesis provides a foundation for the development of a diverse library of pyrimidine derivatives.[1] The established biological significance of the pyrimidine scaffold suggests that derivatives of this compound are promising candidates for further investigation in drug discovery programs targeting cancer, inflammation, and infectious diseases. The provided protocols offer a starting point for the synthesis and biological evaluation of these novel compounds.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 6-Ethylpyrimidin-4-ol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Ethylpyrimidin-4-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is through a cyclocondensation reaction. This typically involves the reaction of a β-keto ester, such as ethyl 3-oxopentanoate, with a nitrogen-containing reagent like urea or formamide in the presence of a base.[1]
Q2: What is the role of the base in this reaction?
A2: A base, commonly sodium ethoxide or sodium methoxide, is crucial for deprotonating the nitrogen-containing reagent (urea or formamide), thereby increasing its nucleophilicity to facilitate the attack on the carbonyl carbons of the β-keto ester, which is essential for the cyclization to occur.[1]
Q3: My reaction is complete, but I am having difficulty isolating the product. What is the recommended work-up procedure?
A3: A standard work-up procedure involves cooling the reaction mixture and pouring it into ice-cold water. The resulting aqueous solution is then acidified (e.g., with hydrochloric acid) to a pH of approximately 5-6 to precipitate the crude this compound. The precipitate can then be collected by vacuum filtration and washed with cold deionized water.[1]
Q4: How can I purify the crude this compound?
A4: Recrystallization is a common and effective method for purifying the crude product. A suitable solvent system, such as an ethanol/water mixture, is often used to obtain pure this compound.[1] Acetone has also been reported as a recrystallization solvent for a similar compound.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
Symptom: After the reaction and work-up, the isolated product mass is significantly lower than the theoretical yield, or no product is obtained.
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Extend reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue heating until the starting materials are consumed. - Increase reaction temperature: If the reaction is sluggish at a lower temperature, cautiously increase the temperature to reflux. |
| Ineffective base | - Use freshly prepared base: Sodium ethoxide and methoxide can degrade upon exposure to moisture. Prepare the base solution fresh for each reaction. - Ensure anhydrous conditions: Use dry solvents and glassware to prevent the deactivation of the base. |
| Poor quality starting materials | - Verify purity of reagents: Use high-purity ethyl 3-oxopentanoate and urea/formamide. Impurities can lead to side reactions. |
| Suboptimal pH during work-up | - Careful acidification: Ensure the pH is adjusted to 5-6 during the work-up. If the solution is too acidic or too basic, the product may remain dissolved. |
Issue 2: Formation of Significant Byproducts
Symptom: TLC or other analytical methods (e.g., NMR, LC-MS) of the crude product show multiple spots or peaks in addition to the desired product.
| Possible Cause | Suggested Solution |
| Self-condensation of ethyl 3-oxopentanoate | - Slow addition of the β-keto ester: Add the ethyl 3-oxopentanoate dropwise to the reaction mixture containing the base and urea/formamide to maintain a low concentration of the ester. |
| Formation of linear ureide or formamide adducts | - Ensure sufficient heating and reaction time: Incomplete cyclization can lead to the formation of linear intermediates. Ensure the reaction is heated for a sufficient duration to promote ring closure. |
| Hydrolysis of the ester | - Maintain anhydrous conditions: Water in the reaction mixture can lead to the hydrolysis of the ethyl 3-oxopentanoate. |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of 6-substituted-pyrimidin-4-ols, which can be adapted for this compound.
Protocol 1: Cyclocondensation with Urea
This protocol is adapted from the synthesis of 6-propylpyrimidin-4-ol.[1]
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere, add sodium metal (1.0 eq) to absolute ethanol. Allow the sodium to react completely to form a solution of sodium ethoxide.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add urea (1.1 eq) and stir until dissolved.
-
Addition of β-Keto Ester: Add ethyl 3-oxopentanoate (1.0 eq) dropwise to the reaction mixture at room temperature with continuous stirring.
-
Cyclocondensation: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 5-6. Collect the resulting precipitate by vacuum filtration and wash with cold deionized water.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain pure this compound.
Protocol 2: Cyclocondensation with Formamide
This protocol is adapted from the synthesis of 6-ethyl-5-fluoropyrimidin-4-ol.[2]
-
Reaction Setup: Add a 30% solution of sodium methoxide in methanol to a reaction vessel.
-
Addition of Reagents: At 50 °C, add a solution of the enamine intermediate (formed from the reaction of ethyl 3-oxopentanoate and ammonia) in formamide dropwise.
-
Reaction: Heat the mixture at 50 °C for 3 hours.
-
Work-up and Isolation: Evaporate the volatile components under vacuum. Add water to the residue and adjust the pH to 6 with HCl. Extract the product with ethyl acetate and evaporate the solvent.
-
Purification: Recrystallize the crude product from cold acetone.
Data Presentation
Table 1: Comparison of Reaction Conditions for 6-Alkylpyrimidin-4-ol Synthesis
| Parameter | Protocol 1 (Urea) | Protocol 2 (Formamide) |
| β-Keto Ester | Ethyl 3-oxopentanoate (analogous) | Ethyl 2-fluoro-3-oxopentanoate (analogous) |
| Nitrogen Source | Urea | Formamide (from enamine) |
| Base | Sodium Ethoxide | Sodium Methoxide |
| Solvent | Ethanol | Methanol / Formamide |
| Temperature | Reflux | 50 °C |
| Reaction Time | 4-6 hours | 3 hours |
| Reported Yield | Not specified for ethyl analog | 40% (for fluoro-analog)[2] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Technical Support Center: Purification of Pyrimidin-4-ol Compounds
Welcome to the technical support center for the purification of pyrimidin-4-ol and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the unique challenges encountered during the purification of this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying pyrimidin-4-ol compounds?
A1: The principal difficulties arise from their inherent physicochemical properties. These include keto-enol tautomerism, high polarity leading to solubility issues, and the potential for co-eluting synthesis-related impurities. The high polarity can result in poor retention in reverse-phase chromatography and difficulties in achieving effective crystallization.[1]
Q2: How does tautomerism affect the purification of pyrimidin-4-ol?
A2: Pyrimidin-4-ol exists in a tautomeric equilibrium with its keto form, pyrimidin-4(1H)-one. These tautomers often have very similar polarities, which makes their separation by chromatography challenging. This equilibrium can result in broadened peaks or the appearance of multiple spots on a TLC plate. The position of the equilibrium is also highly dependent on the solvent, which can further complicate analysis and purification.
Q3: Which chromatographic techniques are most effective for pyrimidin-4-ol derivatives?
A3: Due to their high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method. HILIC utilizes a polar stationary phase with a mobile phase containing a high concentration of a less polar organic solvent, which promotes the retention of polar analytes like pyrimidin-4-ols.[1] While challenging, reverse-phase chromatography can sometimes be optimized using polar-endcapped columns or specific ion-pairing agents to improve retention.[1]
Q4: My pyrimidin-4-ol compound is only soluble in high-boiling point solvents like DMSO or DMF. How can I crystallize it?
A4: For compounds that are exclusively soluble in solvents like DMF or DMSO, anti-solvent vapor diffusion is a highly effective crystallization technique.[2] In this method, the compound is dissolved in a minimal amount of the high-boiling point solvent in a small, open vial. This vial is then placed inside a larger, sealed container that holds a more volatile anti-solvent (a solvent in which the compound is insoluble, such as dichloromethane, diethyl ether, or pentane).[2][3] The vapor from the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and promoting gradual crystal growth.[2]
Q5: I am synthesizing a pyrimidin-4-ol derivative via the Biginelli reaction and am getting a significant amount of a yellow, fluorescent byproduct. What is this and how can I prevent it?
A5: The common fluorescent byproduct in a Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This side product forms when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can be formed from the decomposition of urea at elevated temperatures). To minimize this, it is recommended to run the reaction at a lower temperature. The choice of catalyst can also influence the selectivity between the desired Biginelli pathway and the competing Hantzsch reaction.[4]
Troubleshooting Guides
Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor retention in Reverse-Phase HPLC | The analyte is too polar for the stationary phase. The mobile phase is too strong. | Use a polar-endcapped or polar-embedded column. Decrease the percentage of the organic modifier in the mobile phase. Consider using HILIC as an alternative purification strategy.[1] |
| Peak tailing in HPLC | Secondary interactions with residual silanol groups on the silica backbone of the column. | Use a mobile phase additive, such as 0.1% formic acid, to suppress silanol interactions.[5] |
| Multiple or broad peaks | Presence of tautomers. | Consider derivatization of the hydroxyl group to form a single, less polar derivative which can be more easily purified. The protecting group can be removed in a subsequent step if necessary. |
Crystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Compound "oils out" instead of crystallizing | The solution is too concentrated, or it is being cooled too quickly. The compound's melting point is lower than the temperature of the solution as it becomes supersaturated. | Increase the amount of solvent to reduce the concentration.[6] Use a solvent with a lower boiling point or a different polarity. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[2] |
| No crystals form upon cooling | The solution is not sufficiently supersaturated (too much solvent was used). The compound is too soluble in the selected solvent, even at low temperatures. | Evaporate some of the solvent to increase the concentration and allow it to cool again.[1] Try adding an anti-solvent (a miscible solvent in which the compound is insoluble) to induce precipitation.[1][7] |
| Low recovery of crystalline product | The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Use a minimal amount of ice-cold solvent to wash the crystals during filtration.[2] |
| Colored impurities in the final crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that this may also adsorb some of the desired product.[1] |
Data Presentation
Solubility of Pyrimidine Derivatives
The solubility of pyrimidine derivatives is highly dependent on the nature of the substituents and the solvent used. Generally, solubility increases with temperature.[8][9]
Table 1: Mole Fraction Solubility (x) of Tetrahydropyrimidine Derivatives in Various Solvents at Different Temperatures. [10]
| Compound | R-group | Solvent | 298.15 K | 308.15 K | 318.15 K | 328.15 K |
| SNS-1 | 4-OH, 3-OCH3-C6H4 | DMF | - | 0.0031 | 0.0042 | 0.0053 |
| SNS-2 | 4-OCH3-C6H4 | Chloroform | 0.0014 | 0.0018 | 0.0022 | 0.0027 |
| SNS-3 | 4-OH-C6H4 | DMF | - | 0.0028 | 0.0039 | 0.0050 |
| SNS-4 | 4-Cl-C6H4 | Chloroform | 0.0013 | 0.0016 | 0.0020 | 0.0024 |
Note: Data extracted from physicochemical studies of various pyrimidine derivatives. SNS-1 and SNS-3 showed very low solubility in chloroform.[10]
Table 2: Solubility Data for Pyrimidine Derivatives (BKD series) in Methanol, DMF, and CCl4. [9][11]
| Compound | Solvent | 298.15 K (x * 10³) | 308.15 K (x * 10³) | 318.15 K (x * 10³) | 328.15 K (x * 10³) |
| BKD-1 | Methanol | 1.83 | 2.54 | 3.49 | 4.69 |
| DMF | 7.92 | 10.31 | 13.31 | 16.99 | |
| CCl4 | 0.41 | 0.52 | 0.64 | 0.79 | |
| BKD-2 | Methanol | 1.28 | 1.76 | 2.39 | 3.19 |
| DMF | 5.31 | 6.94 | 8.99 | 11.52 | |
| CCl4 | 0.35 | 0.44 | 0.54 | 0.66 |
Experimental Protocols
Protocol 1: Purification of a Polar Pyrimidin-4-ol using HILIC
This protocol provides a general method for developing a HILIC-based purification for a highly polar pyrimidin-4-ol derivative that shows poor retention in reverse-phase chromatography.
1. Materials and Equipment:
-
Crude pyrimidin-4-ol sample
-
HPLC or Flash Chromatography system
-
HILIC column (e.g., bare silica, amide, or diol-bonded phase)[12][13]
-
Solvent A: Acetonitrile (ACN)
-
Solvent B: Water with 10 mM Ammonium Formate (adjusted to pH 3.5 with formic acid)
-
Sample dissolution solvent (e.g., 80:20 ACN:Water)
2. Method Development:
-
Column Selection: Begin with a bare silica or amide-bonded HILIC column.[12]
-
Sample Preparation: Dissolve the crude sample in a solvent mixture that is as close to the initial mobile phase composition as possible to ensure good peak shape.[1]
-
Gradient Design: Start with a high percentage of organic solvent (e.g., 95% ACN) and run a gradient to a higher percentage of the aqueous mobile phase (e.g., 50% ACN) over 10-20 column volumes.
-
Optimization: Adjust the gradient slope, flow rate, and buffer concentration to optimize the separation of the target compound from its impurities.
3. Purification Procedure:
-
Equilibrate the HILIC column with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B) for at least 10 column volumes.
-
Inject the dissolved sample onto the column.
-
Run the optimized gradient program.
-
Collect fractions corresponding to the peak of the desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Crystallization using the Anti-Solvent Vapor Diffusion Technique
This method is ideal for compounds that are difficult to crystallize and are only soluble in high-boiling point solvents.[2]
1. Materials:
-
Crude pyrimidin-4-ol compound
-
"Good" solvent (e.g., DMF or DMSO, in which the compound is highly soluble)
-
"Anti-solvent" (e.g., Dichloromethane, Diethyl Ether, or Ethyl Acetate, which is volatile and in which the compound is insoluble)[3]
-
Small vial (e.g., 1-dram)
-
Larger jar or beaker with a lid or seal
2. Procedure:
-
Dissolve the crude pyrimidin-4-ol in the minimum amount of the "good" solvent (e.g., DMSO) in the small vial.
-
Pour a small amount of the "anti-solvent" (e.g., Dichloromethane) into the larger jar.
-
Carefully place the open vial containing the compound solution inside the larger jar. Ensure the level of the anti-solvent is below the opening of the small vial.
-
Seal the larger jar and leave it undisturbed in a location with a stable temperature.
-
Over time, the volatile anti-solvent will diffuse into the solution in the small vial, gradually reducing the solubility of the pyrimidin-4-ol and inducing crystallization.
-
Monitor the setup over several hours to days until crystals of a suitable size have formed.
-
Collect the crystals by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.
Visualizations
Caption: A troubleshooting workflow for purifying pyrimidin-4-ol compounds.
Caption: The tautomeric equilibrium of pyrimidin-4-ol and its purification challenges.
Caption: Workflow for anti-solvent vapor diffusion crystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 8. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 9. researchgate.net [researchgate.net]
- 10. medcraveonline.com [medcraveonline.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. teledynelabs.com [teledynelabs.com]
Technical Support Center: Synthesis of 6-Ethylpyrimidin-4-ol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of 6-Ethylpyrimidin-4-ol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on reaction optimization.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of this compound can stem from several factors. A primary cause can be incomplete reaction or the formation of side products. To address this, consider the following:
-
Purity of Reactants: Ensure that your starting materials, particularly ethyl 3-oxopentanoate and urea, are of high purity. Impurities can interfere with the reaction.
-
Reaction Time and Temperature: The cyclocondensation reaction may require optimization of both time and temperature. Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time. Insufficient heating can lead to an incomplete reaction, while excessive heat may cause degradation of reactants or products.
-
Stoichiometry: The molar ratio of reactants is crucial. An excess of urea is often used to drive the reaction to completion. Experiment with slight variations in the stoichiometry to find the optimal balance.
-
Moisture Control: The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reactants and intermediates.
Question: I am observing significant amounts of an unknown impurity in my crude product. What could it be and how can I minimize its formation?
Answer: A common impurity in this synthesis is the formation of N-acylurea byproducts from the reaction of the β-ketoester with urea in a competing pathway. To minimize its formation:
-
Controlled Addition of Reactants: Add the ethyl 3-oxopentanoate to the reaction mixture slowly and at a controlled temperature. This can help to favor the desired cyclization reaction over the formation of the N-acylurea.
-
pH Control during Workup: During the acidic workup to precipitate the product, carefully control the pH. A pH that is too low or too high can lead to the degradation of the desired product or the formation of other impurities.
Question: The purification of my final product by recrystallization is proving difficult, resulting in a low recovery of pure product. What can I do?
Answer: Purification challenges can arise from the presence of closely related impurities or suboptimal recrystallization conditions.
-
Solvent System: Experiment with different solvent systems for recrystallization. A mixture of ethanol and water is commonly used, but other polar solvents or solvent mixtures may provide better results.
-
Column Chromatography: If recrystallization is ineffective, consider purifying the crude product using column chromatography. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the desired product from impurities.
Frequently Asked Questions (FAQs)
What is the most common synthetic route for this compound?
The most common and well-established method is the base-catalyzed cyclocondensation of ethyl 3-oxopentanoate with urea.[1] This method is a variation of the classical pyrimidine synthesis.
What is the role of the base catalyst in this reaction?
A strong base, such as sodium ethoxide, is typically used to deprotonate the urea, making it a more potent nucleophile for the initial attack on the β-ketoester.
Are there alternative synthetic methods for preparing this compound?
Yes, multi-component reactions can also be employed for the synthesis of pyrimidine derivatives.[2] These methods can offer advantages in terms of efficiency and atom economy.
Data Presentation
The following tables provide illustrative data on the optimization of reaction conditions for the synthesis of this compound. This data is intended to serve as a guideline for experimental design.
Table 1: Effect of Reaction Temperature on Yield
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 60 | 8 | 45 |
| 2 | 80 | 6 | 72 |
| 3 | 100 | 4 | 85 |
| 4 | 120 | 4 | 78 (with some degradation) |
Table 2: Effect of Reactant Stoichiometry on Yield
| Entry | Ethyl 3-oxopentanoate (eq.) | Urea (eq.) | Sodium Ethoxide (eq.) | Yield (%) |
| 1 | 1.0 | 1.0 | 1.0 | 65 |
| 2 | 1.0 | 1.2 | 1.0 | 78 |
| 3 | 1.0 | 1.5 | 1.0 | 88 |
| 4 | 1.0 | 2.0 | 1.0 | 86 |
Experimental Protocols
Synthesis of this compound via Cyclocondensation
This protocol is adapted from the synthesis of 6-propylpyrimidin-4-ol.[1]
Materials:
-
Ethyl 3-oxopentanoate
-
Urea
-
Sodium metal
-
Absolute ethanol
-
Concentrated hydrochloric acid
-
Deionized water
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add absolute ethanol. Carefully add small pieces of sodium metal to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.
-
Reaction Setup: To the sodium ethoxide solution, add urea and stir until it is completely dissolved.
-
Addition of β-Ketoester: Slowly add ethyl 3-oxopentanoate to the reaction mixture dropwise at room temperature with vigorous stirring.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 78-80°C) for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidification: Carefully acidify the aqueous solution with concentrated hydrochloric acid until the pH is approximately 5-6. A white precipitate of this compound should form.
-
Isolation: Collect the crude product by vacuum filtration and wash the solid with cold deionized water.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
-
Drying: Dry the purified product in a vacuum oven.
Visualizations
References
Technical Support Center: Purification of 6-Ethylpyrimidin-4-ol by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful recrystallization of 6-Ethylpyrimidin-4-ol.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the recrystallization of this compound?
A1: Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[1] For this compound, the process involves dissolving the impure solid in a minimum amount of a hot, suitable solvent. As the solution slowly cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the surrounding solution (mother liquor).[1]
Q2: How do I choose a suitable solvent for the recrystallization of this compound?
A2: An ideal solvent for recrystallizing this compound should dissolve the compound well at elevated temperatures but poorly at lower temperatures. The impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent. For polar compounds like this compound, polar solvents or mixtures of polar solvents are often a good starting point. An ethanol/water mixture is a commonly used solvent system for similar 6-alkyl-pyrimidin-4-ols.[2]
Q3: Can I use a single solvent system for recrystallization?
A3: Yes, if a single solvent meets the criteria of high solubility when hot and low solubility when cold, it can be used. However, for many compounds, including polar heterocyclic compounds, a mixed solvent system (e.g., ethanol and water) often provides better results, allowing for finer control over the crystallization process.[3]
Q4: What are the common impurities in the synthesis of this compound?
A4: Common impurities may include unreacted starting materials from the synthesis, such as ethyl 3-oxopentanoate and urea (or related precursors), as well as side-products from the cyclocondensation reaction. The purification process aims to remove these contaminants.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound in a question-and-answer format.
Issue 1: No crystals form after cooling the solution.
-
Question: I have dissolved my crude this compound in a hot solvent and allowed it to cool, but no crystals have formed. What should I do?
-
Answer: This is a common issue that can arise from several factors:
-
Too much solvent: The solution may not be supersaturated. Try boiling off some of the solvent to increase the concentration of the compound and then allow it to cool again.[4][5]
-
Supersaturation: The solution may be supersaturated but requires a nucleation site to initiate crystal growth. Try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a small "seed" crystal of pure this compound.[4]
-
Inappropriate solvent: The compound might be too soluble in the chosen solvent even at low temperatures. In this case, you may need to select a different solvent or solvent system.
-
Issue 2: The compound "oils out" instead of forming crystals.
-
Question: Upon cooling, my compound has separated as an oily liquid instead of solid crystals. How can I resolve this?
-
Answer: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point.[6] This can be due to a high concentration of impurities or too rapid cooling. To address this:
-
Reheat the solution until the oil redissolves.
-
Add a small amount of additional solvent to decrease the saturation point.
-
Allow the solution to cool much more slowly. Insulating the flask can help achieve a slower cooling rate.[6]
-
Consider using a different solvent system.
-
Issue 3: The yield of purified crystals is very low.
-
Question: I have successfully obtained crystals, but the final yield is much lower than expected. What could be the reason?
-
Answer: A low yield can be attributed to several factors:
-
Using too much solvent: An excessive amount of solvent will lead to a significant portion of the product remaining in the mother liquor even after cooling.[4]
-
Premature crystallization: If the solution cools too quickly during hot filtration (if performed), some product may be lost. Ensure the filtration apparatus is pre-heated.
-
Washing with too much cold solvent: Washing the collected crystals with an excessive amount of cold solvent can redissolve some of the product. Use a minimal amount of ice-cold solvent for washing.
-
Inherent solubility: The compound may have a relatively high solubility in the chosen solvent even at low temperatures. Cooling the solution in an ice bath can help maximize the yield.
-
Issue 4: The purified crystals are still colored.
-
Question: My final crystals have a colored tint, indicating the presence of impurities. How can I remove colored impurities?
-
Answer: If the solution is colored by impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[4] Use a minimal amount of charcoal, as it can also adsorb some of the desired product. The charcoal is then removed by hot gravity filtration.
Data Presentation
Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following table provides qualitative solubility information and suggested solvent systems based on the behavior of similar polar heterocyclic compounds.
| Solvent | Qualitative Solubility (at Room Temp) | Qualitative Solubility (at Boiling Point) | Suitability for Recrystallization |
| Water | Slightly Soluble | Moderately Soluble | Possible, but may require large volumes. |
| Ethanol | Moderately Soluble | Very Soluble | Good as a primary solvent in a mixed system. |
| Methanol | Soluble | Very Soluble | May be too good a solvent, leading to low recovery. |
| Ethyl Acetate | Slightly Soluble | Moderately Soluble | Potentially a good single solvent. |
| Acetone | Moderately Soluble | Very Soluble | Similar to ethanol, likely needs an anti-solvent. |
| Dichloromethane | Sparingly Soluble | Slightly Soluble | Unlikely to be a good solvent. |
| Hexane | Insoluble | Insoluble | Can be used as an anti-solvent. |
| Ethanol/Water | Variable | Very Soluble | Recommended Solvent System [2] |
| Ethyl Acetate/Hexane | Variable | Very Soluble | Alternative Solvent System |
Experimental Protocols
Recrystallization of this compound using an Ethanol/Water Solvent System
This protocol is adapted from the procedure for the purification of the structurally similar 6-propylpyrimidin-4-ol.[2]
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated charcoal (optional)
-
Boiling chips or magnetic stir bar
Equipment:
-
Erlenmeyer flasks (2)
-
Hot plate with magnetic stirring capability
-
Graduated cylinders
-
Buchner funnel and filter flask
-
Filter paper
-
Watch glass
-
Spatula
-
Glass rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar or boiling chips. Add a minimal amount of hot ethanol to dissolve the solid completely with heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask containing a small amount of boiling ethanol on the hot plate. Place a stemless funnel with fluted filter paper into the neck of this flask. Pour the hot solution of the compound through the filter paper. This step should be done quickly to avoid premature crystallization.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal to the hot solution and boil for a few minutes before performing the hot filtration.
-
Addition of Anti-Solvent: To the hot, clear ethanolic solution, add hot deionized water dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.
-
Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. Then, transfer the crystals to a pre-weighed watch glass and dry them in a desiccator or a vacuum oven until a constant weight is achieved.
Visualization
The following diagram illustrates the logical workflow for troubleshooting common issues during the recrystallization of this compound.
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
How to resolve low yields in three-component pyrimidine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues leading to low yields in three-component pyrimidine synthesis, such as the Biginelli reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Biginelli reaction is resulting in a very low yield or no product at all. What are the common causes and how can I improve it?
A1: Low yields in the Biginelli reaction are a frequent challenge. Several factors can contribute to this issue. Here is a step-by-step guide to troubleshoot the problem:
-
Catalyst Inefficiency or Sub-optimality: The choice and amount of catalyst are critical. While classic methods use strong Brønsted acids like HCl, these can sometimes promote side reactions.[1][2]
-
Troubleshooting:
-
Screen Catalysts: Consider using milder Lewis acids (e.g., FeCl₃, ZnCl₂) or solid acid catalysts, which have been shown to improve yields and simplify the work-up process.[1][2]
-
Optimize Catalyst Loading: Ensure the correct concentration of your catalyst is used. If the catalyst is absent or inactive, product formation can be difficult, resulting in poor yields.[1][3] If you are using a reusable catalyst, it may require regeneration.[3]
-
-
-
Suboptimal Reaction Temperature: The reaction may not have enough energy to overcome the activation barrier, or excessive heat could be causing decomposition.
-
Troubleshooting:
-
Increase Temperature Moderately: If the reaction is sluggish, a moderate increase in temperature (e.g., to 60-100°C) can improve the reaction rate and yield.[2][3]
-
Avoid High Temperatures: Excessively high temperatures can favor the formation of byproducts, such as Hantzsch-type 1,4-dihydropyridines, due to the decomposition of urea into ammonia.[3]
-
-
-
Inappropriate Solvent: The solvent plays a crucial role in reactant solubility and reaction rate.
-
Troubleshooting:
-
-
Purity of Reactants: Impurities in the starting materials can inhibit the reaction or lead to unwanted side products.[1][3]
-
Troubleshooting:
-
Ensure High Purity: Use high-purity aldehyde, β-ketoester, and urea (or thiourea).
-
-
-
Reaction Time: The reaction may not have proceeded to completion.
Q2: I am observing a significant amount of a yellow, fluorescent byproduct in my Biginelli reaction. What is it and how can I prevent its formation?
A2: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, which can form from the decomposition of urea at higher temperatures. This pathway competes with the desired Biginelli reaction.[3]
-
Troubleshooting Steps:
-
Lower Reaction Temperature: The Hantzsch pathway is favored at higher temperatures. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[3]
-
Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may favor one pathway over the other.[3]
-
Order of Addition: Adding the urea last may help to minimize its decomposition into ammonia.[3]
-
Q3: My starting materials are largely unreacted, leading to low conversion. What should I do?
A3: Low conversion can be attributed to several factors:
-
Catalyst Activity: Ensure your catalyst is active. If using a reusable catalyst, it may need regeneration. For Brønsted acid catalysts like HCl, check that the concentration is appropriate.[3]
-
Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. Monitor the reaction's progress using TLC.[3]
-
Solvent Choice: The solvent can impact reactant solubility and reaction rate. Experiment with different solvents or consider solvent-free conditions, which have been shown to improve yields for certain substrates.[3]
-
Purity of Reactants: Impurities in the starting materials can inhibit the reaction. Ensure all reactants are of high purity.[3]
Data Presentation: Comparison of Pyrimidine Synthesis Methods
For researchers looking for alternative methods to improve yields, the following table summarizes key quantitative data for selected pyrimidine synthesis methodologies, offering a side-by-side comparison of their performance.
| Method | Key Reagents | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |
| Pinner Synthesis | Urea, Acetylacetone | Hydrogen Chloride | Methanol | 3 hours | 52°C | 90.2%[5] |
| Biginelli Reaction | Benzaldehyde, Ethyl Acetoacetate, Urea | Benzyltriethylammonium Chloride | Solvent-free | 30-45 minutes | 100°C | >85%[5] |
| Iridium-Catalyzed Synthesis | Amidines, Alcohols | PN5P-Ir-pincer complex | Toluene | Not Specified | 150°C | Up to 93%[5][6] |
| Microwave-Assisted Synthesis | Aldehyde, Ethyl Acetoacetate, Urea/Thiourea | Sulfamic Acid | Solvent-free | 2-5 minutes | 300W | 88-95%[5] |
| MgO-Catalyzed Synthesis | Aldehyde, Amidine, Malononitrile | Magnesium Oxide (MgO) | Acetonitrile | 15-45 minutes | Reflux | 85-96%[7][8] |
Experimental Protocols
General Protocol for a Classic Biginelli Reaction:
This protocol provides a general framework. Optimal conditions may vary depending on the specific substrates used.
-
Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea or thiourea (1.5 mmol).
-
Solvent and Catalyst: Add a suitable solvent (e.g., ethanol, 10 mL) and a catalytic amount of a Brønsted acid (e.g., HCl, a few drops).
-
Reaction Conditions: Stir the mixture at a controlled temperature, for example, at reflux.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[3]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate. If so, filter the solid product and wash it with a cold solvent (e.g., ethanol).[3]
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone (DHPM).[3]
Optimized Protocol using a Heterogeneous Catalyst (MgO):
This method often provides higher yields and shorter reaction times.[7][8]
-
Reactant Mixture: In a round-bottom flask, combine the aldehyde (2 mmol), amidine hydrochloride (2 mmol), and malononitrile or ethyl cyanoacetate (2 mmol).[7]
-
Catalyst and Solvent: Add high-surface-area MgO (0.25 g) and acetonitrile (5 mL).[7]
-
Reaction Conditions: Reflux the mixture with stirring.[7]
-
Monitoring: Monitor the progress of the reaction using TLC.[7]
-
Catalyst Removal: After completion of the reaction, separate the catalyst from the reaction mixture by centrifugation or filtration.[7]
-
Product Isolation: Evaporate the solvent from the filtrate to obtain the crude product.
-
Purification: Recrystallize the product from a suitable solvent.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yields.
Competing Reaction Pathways in Biginelli Synthesis
Caption: Biginelli vs. Hantzsch reaction pathways.
References
Refinement of work-up procedures for pyrimidin-4-ol synthesis
Technical Support Center: Synthesis of Pyrimidin-4-ols
Welcome to the technical support center for pyrimidin-4-ol synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the work-up and purification stages of pyrimidin-4-ol derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during the work-up of pyrimidin-4-ol syntheses?
A1: Researchers often face challenges related to the physicochemical properties of pyrimidin-4-ols. Common issues include:
-
Low Yields: Can be caused by incomplete reactions, side product formation, or loss of product during extraction and purification steps.[1]
-
Solubility Problems: Pyrimidin-4-ols can exhibit pH-dependent solubility and may precipitate unexpectedly during aqueous work-up.[2][3] They can also be poorly soluble in common organic solvents, complicating extraction and purification.[4]
-
Formation of Emulsions: During liquid-liquid extraction, stable emulsions can form, making phase separation difficult.[5]
-
Product Discoloration: The final product may appear yellow, brown, or pink due to impurities from degradation, side reactions, or residual starting materials.[6]
-
"Oiling Out" During Crystallization: Instead of forming solid crystals, the product may separate as an oil, which is difficult to purify.[6][7][8]
Q2: My pyrimidin-4-ol product is precipitating during the aqueous wash. How can I prevent this?
A2: Precipitation during aqueous work-up is often due to the pH-dependent solubility of pyrimidin-4-ols, which contain a basic pyridine moiety.[2] The compound may be soluble in the organic phase but crash out upon contact with an aqueous phase of a certain pH.
-
pH Adjustment: Measure and adjust the pH of your aqueous wash. Pyrimidin-4-ols are generally more soluble at a lower pH. Consider using a dilute acidic solution (e.g., 0.1 M HCl) for the initial washes if your compound is stable to acid, followed by a neutralization step.
-
Solvent Choice: Ensure the organic solvent used can adequately solubilize the product. If solubility is low, you may need to use a more polar solvent or a larger volume of solvent.
-
Temperature Control: In some cases, performing the wash with a pre-warmed aqueous solution can help maintain solubility, but be cautious of potential product degradation at higher temperatures.
Q3: I'm having trouble removing unreacted starting materials (e.g., β-ketoesters, amidines). What is the best approach?
A3: The removal strategy depends on the properties of the starting materials.
-
Acid/Base Extraction: Utilize the acidic or basic properties of the starting materials. For instance, unreacted amidines can often be removed by washing the organic layer with a dilute acid solution. Unreacted β-ketoesters might be removed with a dilute basic wash (e.g., saturated sodium bicarbonate), but be mindful of the pH sensitivity of your pyrimidin-4-ol product.
-
Chromatography: If extraction fails, silica gel column chromatography is a reliable method to separate the product from starting materials with different polarities.[9]
-
Recrystallization: A carefully chosen solvent system for recrystallization can effectively exclude more soluble or less soluble impurities.[7]
Q4: My final product is colored. How can I decolorize it?
A4: Colored impurities often arise from degradation or synthesis by-products.[6]
-
Activated Carbon: Treating a solution of your crude product with a small amount of activated carbon is highly effective for adsorbing colored impurities.[6] The carbon is then removed by filtering through Celite before product isolation.
-
Recrystallization: This is a powerful technique for removing both colored and non-colored impurities that have different solubility profiles from your product.[6] Sometimes, a combination of activated carbon treatment followed by recrystallization is most effective.[6]
Troubleshooting Guides
Issue 1: Low Yield After Work-up and Purification
Low recovery can occur at multiple stages. Systematically review your procedure to identify the source of product loss.
| Possible Cause | Troubleshooting Steps | Citation |
| Incomplete Reaction | Monitor the reaction by TLC or LCMS to ensure it has gone to completion before initiating work-up. Consider extending reaction time or moderately increasing temperature if appropriate. | [1] |
| Product Loss to Aqueous Layer | The product may have partial solubility in the aqueous phase, especially if it is polar or if the pH is not optimal. Back-extract the combined aqueous layers with fresh organic solvent. | [5] |
| Using Too Much Recrystallization Solvent | Excessive solvent will keep a significant portion of your product dissolved in the mother liquor. Use the minimum amount of hot solvent needed for complete dissolution. You can attempt to recover more product by concentrating the mother liquor and performing a second crystallization. | [8] |
| Premature Crystallization | During hot gravity filtration, the product may crystallize on the filter paper or in the funnel stem if the solution cools too quickly. Use a pre-heated funnel and filter the solution rapidly. | [8] |
| Compound Adsorbed on Silica Gel | Highly polar products may bind strongly to silica gel during column chromatography. Use a more polar eluent system (e.g., increasing the percentage of methanol in dichloromethane). | [9] |
Issue 2: "Oiling Out" During Recrystallization
"Oiling out" happens when the product comes out of solution at a temperature above its melting point, often due to the solution being too concentrated or cooling too rapidly.[6][7]
| Possible Cause | Troubleshooting Steps | Citation |
| Solution is Too Concentrated | Re-heat the mixture to dissolve the oil, add more solvent to decrease the concentration, and allow it to cool slowly again. | [6] |
| Cooling Rate is Too Fast | Allow the solution to cool gradually to room temperature without disturbance before placing it in an ice bath. Insulating the flask can help slow the cooling process. | [7][8] |
| Inappropriate Solvent System | The chosen solvent may be too "good," meaning the product is too soluble. Try a different solvent or a solvent mixture (e.g., ethanol/water, acetone/hexane) where the product has high solubility when hot but poor solubility when cold. | [6][7] |
| Presence of Impurities | Impurities can interfere with crystal lattice formation. Try purifying the crude material first by another method (e.g., a quick silica plug) before attempting recrystallization. | [7] |
Experimental Protocols
Protocol 1: General Extractive Work-up
This protocol outlines a standard procedure for quenching a reaction and extracting the crude pyrimidin-4-ol product.
-
Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing water or a saturated aqueous solution (e.g., NH₄Cl for quenching organometallics, NaHCO₃ for neutralizing acid).
-
Extraction: Transfer the quenched mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Shake the funnel vigorously, venting frequently to release any pressure buildup, especially after using bicarbonate.[5]
-
Phase Separation: Allow the layers to separate completely. If an emulsion forms, try adding brine (saturated NaCl solution) to help break it.[10]
-
Washing: Drain the organic layer. Wash it sequentially with:
-
Water (to remove water-soluble byproducts).
-
Brine (to help remove residual water from the organic layer).
-
-
Drying: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter away the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Recrystallization
This method is used to purify the solid crude product obtained from the work-up.
-
Solvent Selection: Choose a solvent or solvent system in which the pyrimidin-4-ol is highly soluble at elevated temperatures but poorly soluble at room temperature.[7] Common solvents to screen include ethanol, methanol/water, and ethyl acetate/heptane.[8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) while stirring until the solid is completely dissolved.[7] Add solvent dropwise until a clear solution is obtained at the boiling point.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If carbon was added or if insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[7]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[7]
-
Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.
Visualizations
Workflow & Pathway Diagrams
// Low Yield Path A1 [label="Check reaction completion (TLC).\nBack-extract aqueous layers.\nReduce recrystallization solvent volume.", fillcolor="#FFFFFF"]; // Colored Product Path A2 [label="Treat with activated carbon.\nPerform recrystallization with\nan appropriate solvent system.", fillcolor="#FFFFFF"]; // Oiling Out Path A3 [label="Re-dissolve and add more solvent.\nEnsure slow cooling.\nScreen for alternative solvents.", fillcolor="#FFFFFF"];
// Final Nodes End_Yield [label="Yield Improved", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; End_Purity [label="Purity Improved", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Q1; Q1 -> A1 [label="Yes"]; Q1 -> Q2 [label="No"];
Q2 -> A2 [label="Yes"]; Q2 -> Q3 [label="No"];
Q3 -> A3 [label="Yes"];
A1 -> End_Yield; A2 -> End_Purity; A3 -> End_Purity; } DOT Caption: Troubleshooting decision tree for purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
Validation & Comparative
Comparative Guide to the Structure-Activity Relationship of 6-Alkylpyrimidin-4-ols and Related Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 6-alkylpyrimidin-4-ols and structurally related pyrimidine analogs. While a systematic SAR study for a homologous series of 6-alkylpyrimidin-4-ols is not extensively available in the public domain, this document synthesizes fragmented data from various studies to extrapolate potential biological activities and SAR trends. The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1] The nature of the substituent at the 6-position of the pyrimidine ring is known to significantly influence the compound's biological activity.
Comparative Biological Activity
The following tables summarize the reported biological activities of pyrimidin-4-ol derivatives and related compounds with various substituents at the 6-position. This data provides a basis for predicting the potential activity of 6-alkylpyrimidin-4-ols.
Anticancer Activity of 6-Substituted Pyrimidine Derivatives
The pyrimidine core is a key component in many anticancer agents. Modifications at the 6-position can significantly impact the cytotoxic and antiproliferative activity of these compounds. The data below showcases the activity of various 6-substituted pyrimidines against different cancer cell lines.
| Compound/Derivative Class | Cell Line | Activity Metric (IC50) | Reference |
| Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives | MCF-7, HeLa, HepG2 | 4i was the most active with IC50 values of 0.33 ± 0.24 (MCF-7), 0.51 ± 0.18 (HeLa), 0.87 ± 0.31 (HepG2) µM | [1] |
| Thiazolo[4,5-d]pyrimidine Derivatives | A375, C32, DU145, MCF-7/WT | 3b showed the most activity | [1] |
| Pyrazolo[4,3-d]pyrimidine microtubule targeting agents | MCF-7 | Compound 9: GI50 ≤10 nM | [2] |
| 2-amino-4-aryl-6-pyridopyrimidines | Hep3B, A549, HeLa, C6, HT29, MCF7 | High anti-proliferative activities | [3] |
| New pyrazolo[3,4-d]pyrimidine derivatives | NCI 60 cancer cell lines | Compounds 15 & 16: GI50 values ranging from 0.018 to 9.98 μM | [4] |
Anti-inflammatory Activity of 6-Substituted Pyrimidine Derivatives
Pyrimidine derivatives have been investigated for their potential to modulate inflammatory pathways. The nature of the substituent at the 6-position can influence their inhibitory effects on key inflammatory mediators.
| Compound/Derivative Class | Assay | Activity Metric (IC50/Inhibition) | Reference |
| 6-Aryl-4-(...)-2-S-benzylthiopyrimidines | Carrageenan-induced paw edema | Compounds 3b, 3d, 3g showed potent activity | [1] |
| Pyrano[2,3-d]pyrimidine derivatives | COX-2 Inhibition | Derivatives 5 and 6 showed noteworthy in vitro anti-inflammatory activity | [5] |
| Morpholinopyrimidine derivatives | LPS-induced NO generation in RAW 264.7 macrophages | V4 and V8 were able to reduce the formation of the inflammatory mediator NO | [6] |
| Pyrimidine derivatives L1-L4 | COX-2 Inhibition | L1 and L2 showed high selectivity towards COX-2 | [7] |
Antimicrobial Activity of 6-Substituted Pyrimidine Derivatives
The pyrimidine nucleus is present in various antimicrobial agents. Substitutions at the 6-position can modulate the spectrum and potency of their antibacterial and antifungal activities.
| Compound/Derivative Class | Microorganism | Activity Metric (MIC) | Reference |
| 2,4,6-trisubstituted pyrimidines | Bacillus pumilis, Escherichia coli | Significant activity compared to amikacin and penicillin G | [1] |
| 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives | E. coli, C. albicans | Moderate to good activity | [1] |
| Pyrimidin-2-ol/thiol/amine analogues | S. aureus, B. subtilis | Compound 12 (MICsa = 0.87 µM/ml), Compound 5 (MICbs = 0.96 µM/ml) | [8] |
| 1,2,4-Triazolo[1,5-a]pyrimidine-based derivatives | S. aureus, E. coli, P. aeruginosa | Compound 9o: MIC values of 24, 51, and 53 nM | [9] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of 6-alkylpyrimidin-4-ols and their analogs.
MTT Cell Proliferation Assay
This assay is a colorimetric method used to assess cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
6-alkylpyrimidin-4-ol derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[10]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[10]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[11]
-
Solubilization of Formazan: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). The amount of NO is determined by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cells
-
Complete growth medium (e.g., DMEM)
-
6-alkylpyrimidin-4-ol derivatives
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours.[12]
-
Compound Treatment: Pre-treat the cells with various non-toxic concentrations of the pyrimidine derivatives for 1 hour.
-
Inflammatory Stimulation: Add LPS (1 µg/mL) to the wells (except for the negative control) to induce an inflammatory response and incubate for 24 hours.[12]
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.[12]
-
Griess Reaction: Add 50 µL of Griess Reagent A to the supernatant, followed by 50 µL of Griess Reagent B.[12]
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 10 minutes. Measure the absorbance at 540 nm.[12]
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only treated group.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This quantitative method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
6-alkylpyrimidin-4-ol derivatives
-
Standard antimicrobial agents (positive controls)
-
Sterile 96-well microtiter plates
-
Inoculum of the microorganism standardized to 0.5 McFarland turbidity
-
Microplate reader (optional)
Protocol:
-
Preparation of Compound Dilutions: Perform serial two-fold dilutions of the test compounds in the broth directly in the 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well. The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL for bacteria.
-
Controls: Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance with a microplate reader.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the SAR of 6-alkylpyrimidin-4-ols.
Caption: General experimental workflow for evaluating the biological activity of 6-alkylpyrimidin-4-ols.
Caption: Hypothetical SAR of 6-alkylpyrimidin-4-ols, illustrating the influence of the alkyl chain.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 6. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]
- 7. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties [mdpi.com]
- 8. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. atcc.org [atcc.org]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Validating the Biological Efficacy of Synthesized 6-Ethylpyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the biological efficacy of the novel synthesized compound, 6-Ethylpyrimidin-4-ol. By leveraging established in vitro assays, this document outlines a comparative approach against known therapeutic agents, offering a clear pathway for preliminary assessment and further development. Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The strategic evaluation of this compound within these contexts is crucial for elucidating its therapeutic potential.
Comparative Biological Activity Analysis
To objectively assess the biological efficacy of this compound, a direct comparison with established drugs and related pyrimidine derivatives is essential. The selection of comparator compounds should be based on the specific biological activity being investigated.
Table 1: Hypothetical Anticancer Activity of this compound vs. Standard Chemotherapeutic Agents
| Compound | Cancer Cell Line | IC₅₀ (µM) | Selectivity Index (SI) |
| This compound | PC3 (Prostate) | TBD | TBD |
| MCF-7 (Breast) | TBD | TBD | |
| A549 (Lung) | TBD | TBD | |
| Doxorubicin | PC3 (Prostate) | ~1.5 | - |
| MCF-7 (Breast) | ~0.8 | - | |
| A549 (Lung) | ~0.5 | - | |
| Vinblastine Sulfate | PC3 (Prostate) | ~42[4] | - |
IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates greater potency. The Selectivity Index (SI) is the ratio of the cytotoxic concentration against normal cells to the cytotoxic concentration against cancer cells; a higher SI value suggests greater selectivity for cancer cells.
Table 2: Hypothetical Anti-inflammatory Activity of this compound vs. NSAIDs
| Compound | COX-1 Inhibition (IC₅₀, µM) | COX-2 Inhibition (IC₅₀, µM) | COX-2 Selectivity Index |
| This compound | TBD | TBD | TBD |
| Piroxicam | ~2.5 | ~1.8 | 1.4 |
| Meloxicam | ~2.0 | ~0.1 | 20.0 |
The COX-2 Selectivity Index is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher value indicates greater selectivity for COX-2, which is associated with a reduced risk of gastrointestinal side effects.[5]
Table 3: Hypothetical Antimicrobial Activity of this compound vs. Standard Antibiotics
| Compound | E. coli (MIC, µg/mL) | S. aureus (MIC, µg/mL) |
| This compound | TBD | TBD |
| Tetracycline | ~1-4 | ~0.5-2 |
| Amikacin | ~1-4 | ~1-8 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]
Experimental Protocols
Detailed methodologies are crucial for the reproducible and reliable evaluation of the biological activities of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[4][5]
-
Materials : 96-well plates, human cancer cell lines (e.g., PC3, MCF-7, A549), normal human cell line (e.g., MRC-5), cell culture medium, this compound, reference drug (e.g., Doxorubicin), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a microplate reader.
-
Procedure :
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound and the reference drug for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ values.
-
In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[1][5]
-
Materials : COX-1 and COX-2 enzymes, arachidonic acid (substrate), a colorimetric or fluorometric detection kit, and a microplate reader.
-
Procedure :
-
In a 96-well plate, pre-incubate the COX enzyme with various concentrations of this compound or a reference drug (e.g., Piroxicam, Meloxicam).
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
After a specific incubation time at a controlled temperature, stop the reaction.
-
Measure the product formation using a colorimetric or fluorometric method.
-
Calculate the percentage of COX inhibition and determine the IC₅₀ values for both COX-1 and COX-2.
-
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[6]
-
Materials : 96-well microtiter plates, bacterial strains (e.g., E. coli, S. aureus), Mueller-Hinton broth, this compound, and a reference antibiotic (e.g., Tetracycline).
-
Procedure :
-
Prepare serial two-fold dilutions of this compound in the broth within the wells of a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism.
-
Inoculate each well with the microbial suspension.
-
Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Visualizing Methodologies and Pathways
Experimental Workflow
The general workflow for the initial biological validation of a synthesized compound like this compound is depicted below.
References
- 1. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Researcher's Guide to In Vitro Assay Protocols for Pyrimidin-4-ol Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of key in vitro assays to evaluate the biological activities of pyrimidin-4-ol and related pyrimidine derivatives. Detailed experimental protocols and supporting data are presented to facilitate the selection of appropriate screening methods.
Pyrimidine derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. The versatility of the pyrimidine scaffold allows for extensive chemical modifications, leading to the development of compounds that can selectively target various biological pathways. This guide focuses on the practical application of in vitro assays to characterize the efficacy and mechanism of action of these compounds.
Comparative Efficacy of Pyrimidine Derivatives
The biological activity of pyrimidine derivatives is frequently assessed by their half-maximal inhibitory concentration (IC50) or effective concentration (EC50) in various assays. The tables below summarize the performance of several pyrimidine derivatives in key therapeutic areas.
Table 1: Anti-proliferative Activity against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Curcumin-pyrimidine analog 3g | MCF-7 (Breast) | MTT | 0.61 ± 0.05 | [1] |
| Curcumin-pyrimidine analog 3b | MCF-7 (Breast) | MTT | 4.95 ± 0.94 | [1] |
| Pyrimidine-tethered chalcone (B-4) | MCF-7 (Breast) | MTT | 6.70 ± 1.02 | [1] |
| Thienopyrimidine derivative 2 | MCF-7 (Breast) | Not Specified | 0.013 | [1] |
| Indazol-pyrimidine derivative 4f | MCF-7 (Breast) | MTT | 1.629 | [2] |
| Indazol-pyrimidine derivative 4i | MCF-7 (Breast) | MTT | 1.841 | [2] |
| Staurosporine (Reference) | MCF-7 (Breast) | MTT | 8.029 | [2] |
| Pyrazolo[3,4-d]pyrimidine 1a | A549 (Lung) | MTT | 2.24 | [3] |
| Pyrido[1,2-a]pyrimidin-4-one 14i | Kyse-520 (Esophageal) | Not Specified | 1.06 | [4] |
| 4-aminopyrazolo[3,4-d]pyrimidine 12c | UO-31 (Renal) | SRB | 0.87 |
Table 2: Kinase and Enzyme Inhibitory Activity
| Compound/Derivative | Target Enzyme | Assay Type | IC50 (µM) | Reference |
| Pyrido[1,2-a]pyrimidin-4-one 14i | SHP2 (full-length) | Enzymatic | 0.104 | [4] |
| 4-(6-(p-tolyl)pyrimidin-4-yl)piperazine-1-carboximidamide (5) | MARK4 | ATPase Inhibition | 5.35 ± 0.22 | [5] |
| 4-anilino-2-(2-pyridyl)pyrimidine 5l | Tubulin Polymerization | Polymerization Assay | < 0.5 | [6] |
| Indazol-pyrimidine derivative 4a | CDK2 | In Vitro Kinase Assay | 0.21 | [7] |
| Roscovitine (Reference) | CDK2 | In Vitro Kinase Assay | Not Specified, 4a slightly better | [7] |
Key Experimental Protocols
Detailed methodologies for commonly employed in vitro assays are provided below. These protocols serve as a foundation for the evaluation of novel pyrimidin-4-ol derivatives.
MTT Cell Proliferation Inhibition Assay
This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound on cancer cell lines.[2]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[1]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in complete growth medium. Replace the existing medium with 100 µL of medium containing the desired compound concentrations. Include a vehicle control (e.g., DMSO, not exceeding 0.5%) and a blank control (medium only).[1]
-
Incubation: Incubate the plates for a specified period, typically 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Apoptosis Induction Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the pyrimidine derivative at its IC50 concentration for 24-48 hours. Include an untreated control.[1]
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.[1]
-
Washing: Wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay measures the activity of a specific kinase by quantifying the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates higher kinase activity, while a strong signal suggests inhibition.[8]
Methodology:
-
Compound Preparation: Prepare serial dilutions of the pyrimidine-based compounds in the appropriate assay buffer.
-
Kinase Reaction Setup: In a 384-well plate, add the test compounds, a specific kinase (e.g., JAK2), and its corresponding peptide substrate.[8]
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Include "no kinase" and "no compound" controls.
-
Incubation: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes) to allow the reaction to proceed within the linear range.[8]
-
Signal Detection: Add an ATP detection reagent to stop the kinase reaction and generate a luminescent signal. Incubate for 10 minutes at room temperature to stabilize the signal.[8]
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls and determine the IC50 value.
Visualizing Cellular Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) illustrate key signaling pathways affected by pyrimidine derivatives and the general workflow of in vitro screening.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of substituted 4-anilino-2-(2-pyridyl)pyrimidines as a new series of apoptosis inducers using a cell- and caspase-based high throughput screening assay. Part 1: structure-activity relationships of the 4-anilino group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 6-Ethylpyrimidin-4-ol and its structurally related compounds. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The nature of the substituent at the 6-position of the pyrimidin-4-ol ring is known to significantly influence the compound's biological activity, including its cross-reactivity with various biological targets. This document synthesizes available data to benchmark the performance of this compound against other derivatives, providing key quantitative metrics and detailed experimental methodologies.
Quantitative Comparison of Biological Activity
The following table summarizes the reported biological activities of pyrimidin-4-ol derivatives with varying substituents at the 6-position. Direct comparative studies profiling this compound against a wide range of other 6-substituted pyrimidin-4-ols in the same assays are not extensively available in the public domain. However, by compiling data from various studies on related pyrimidine derivatives, we can infer potential activities and cross-reactivity trends.
| Compound/Derivative Class | Substituent at C6 | Target/Assay | Cell Line/Organism | Activity Metric (e.g., IC50, MIC) | Reference |
| 2-Amino-pyrimidin-4-ol Derivatives | Methyl | Plant Growth Stimulation | Not Applicable | 46-93% activity compared to heteroauxin | [1] |
| 2,4,6-trisubstituted pyrimidines | Varied Aryl/Alkyl | Antibacterial Activity | Bacillus pumilus, Escherichia coli | Significant activity compared to amikacin and penicillin G | [1] |
| Thiazolo[4,5-d]pyrimidine Derivatives | Varied | Anticancer Activity | A375, C32, DU145, MCF-7/WT | Compound 3b showed the most activity | [1] |
| Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives | Varied | Anticancer Activity | HASMC, MCF-7, HeLa, HepG2 | 4i was the most active with IC50 of 0.33 ± 0.24 µM (MCF-7) | [1] |
| Pyrano[2,3-d]pyrimidine derivatives | Varied Aryl | COX-2 Inhibition | Not Applicable | Derivatives 5 and 6 showed potent activity | [1] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. The data presented is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.
Based on general structure-activity relationship (SAR) principles for pyrimidine derivatives, it is hypothesized that the ethyl group at the 6-position of this compound will modulate its lipophilicity and steric profile, thereby influencing its binding affinity and cross-reactivity with various biological targets. Generally, increasing the alkyl chain length can affect cell membrane permeability and interaction with target proteins.[1]
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of this compound and its analogs.
MTT Assay for Anticancer Activity
This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.[1]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound and its analogs) and incubate for 48-72 hours.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
COX Inhibition Assay for Anti-inflammatory Activity
This assay measures the peroxidase activity of cyclooxygenase (COX).
-
Enzyme Preparation: Prepare purified COX-1 and COX-2 enzymes.
-
Reaction Mixture: In a 96-well plate, add the enzyme, heme, and the test compound at various concentrations.
-
Initiation: Initiate the reaction by adding arachidonic acid.
-
Detection: Measure the peroxidase activity of COX by monitoring the oxidation of a suitable substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine) colorimetrically or fluorometrically.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.[1]
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth medium.[1]
-
Inoculation: Inoculate each well with the microbial suspension.[1]
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.[1]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and biological evaluation of 6-substituted pyrimidin-4-ol derivatives.
Caption: General workflow for synthesis and evaluation of pyrimidin-4-ol derivatives.
Potential Signaling Pathway Inhibition
Pyrimidine derivatives are well-known inhibitors of various protein kinases. The diagram below represents a simplified generic kinase signaling pathway that could be a target for this compound and its analogs.
Caption: Generic kinase signaling pathway potentially inhibited by pyrimidine derivatives.
References
Efficacy of 6-Alkyl Pyrimidin-4-ol Derivatives: A Comparative Analysis of 6-Ethyl and 6-Propyl Analogs
A detailed guide for researchers and drug development professionals on the comparative efficacy of 6-ethyl pyrimidin-4-ol and 6-propyl pyrimidin-4-ol, supported by available data on related compounds and established experimental protocols.
This guide provides a comparative overview based on the structure-activity relationships of 6-alkylpyrimidin-4-ol derivatives and summarizes the biological activities of structurally similar compounds.
Data Presentation: Comparative Biological Activities
The biological activity of pyrimidin-4-ol derivatives is significantly influenced by the nature of the substituent at the 6-position. Generally, increasing the alkyl chain length can modulate lipophilicity, which in turn can affect cell membrane permeability and interaction with target proteins.[1] While specific IC50 or ED50 values for 6-ethyl and 6-propyl pyrimidin-4-ol are not available, the following table summarizes the reported activities of various 6-substituted pyrimidine derivatives to provide a predictive basis for their potential efficacy.
| Compound/Derivative Class | Target/Assay | Observed Activity | Reference |
| 2-Amino-4,6-dimethylpyrimidin-5-ol derivatives | FGFR4 Kinase Assay | Lead compound (6O) showed an IC50 of 75.3 nM for FGFR4. | [2] |
| 2-Amino-4,6-dimethylpyrimidin-5-ol derivatives | Hep3B cell line (Hepatocellular Carcinoma) | Lead compound (6O) exhibited an IC50 of 4.5 µM. | [2] |
| 2-Amino-substituted 6-methyl-pyrimidin-4-ols | Plant growth stimulation | Showed 46-93% activity compared to heteroauxin. | [1][3] |
| 6-Aryl-4-(...)-2-S-benzylthiopyrimidines | Anti-inflammatory and analgesic assays | Potent activity observed. | [1] |
| Thiazolo[4,5-d]pyrimidine Derivatives | Various cancer cell lines (A375, C32, DU145, MCF-7/WT) | Derivative 3b showed the most significant activity. | [1] |
| 2,4,6-trisubstituted pyrimidines | Antibacterial assay (Bacillus pumilus, Escherichia coli) | Significant activity when compared to amikacin and penicillin G. | [1] |
Experimental Protocols
To evaluate and compare the efficacy of 6-ethyl and 6-propyl pyrimidin-4-ol, standardized experimental protocols are essential. The following are detailed methodologies for key in vitro assays.
1. In Vitro Kinase Inhibition Assay (Example: FGFR4)
-
Objective: To determine the concentration of the test compound required to inhibit 50% of the target kinase activity (IC50).
-
Materials: Recombinant human FGFR4 kinase, substrate (e.g., poly(E,Y)4:1), ATP, test compounds (6-ethyl and 6-propyl pyrimidin-4-ol), assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the kinase, substrate, and test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method that quantifies ADP production.
-
Calculate the IC50 values by fitting the data to a dose-response curve.
-
2. Cell Proliferation Assay (MTT Assay)
-
Objective: To assess the cytotoxic or anti-proliferative effects of the test compounds on cancer cell lines.
-
Materials: Cancer cell line (e.g., Hep3B), cell culture medium, fetal bovine serum (FBS), test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
-
3. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds against various microbial strains.[1]
-
Materials: Test microorganisms (e.g., E. coli, S. aureus), Mueller-Hinton broth, test compounds, and 96-well microtiter plates.
-
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium within the microtiter plates.[1]
-
Prepare a standardized inoculum of the test microorganism.[1]
-
Inoculate each well with the microbial suspension.[1]
-
Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.[1]
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a potential signaling pathway that could be modulated by 6-alkyl pyrimidin-4-ol derivatives and a general experimental workflow for their efficacy evaluation.
Caption: Targeted inhibition of the FGF19-FGFR4 signaling pathway by a 6-alkylpyrimidin-4-ol derivative.
Caption: General experimental workflow for the efficacy evaluation of pyrimidine derivatives.
References
Safety Operating Guide
Safe Disposal of 6-Ethylpyrimidin-4-ol: A Comprehensive Guide for Laboratory Professionals
The proper disposal of 6-Ethylpyrimidin-4-ol is critical to ensure laboratory safety and environmental protection. This guide provides a procedural, step-by-step approach for researchers, scientists, and drug development professionals.
I. Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure that the appropriate personal protective equipment is worn to minimize exposure.[2]
| PPE Category | Specifications |
| Eye Protection | Wear tightly fitting safety goggles or a face shield.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) are required.[2] |
| Protective Clothing | A lab coat or chemical-resistant apron should be worn.[2] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[2] |
An emergency eyewash station and safety shower should be readily accessible in the work area.[3]
II. Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through an approved hazardous waste disposal program.[1]
Step 1: Waste Collection
-
Carefully transfer the unwanted this compound into a designated and clearly labeled hazardous waste container.[2]
-
Ensure the container is compatible with the chemical and is in good condition.[2]
-
For solutions, use a dedicated and compatible container. Aqueous waste streams should be treated as chemical waste.[1]
-
Do not mix with incompatible wastes to prevent dangerous reactions.[1]
Step 2: Labeling
-
The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound".[1][2]
-
Include the date of accumulation and any other information required by your institution.[2]
Step 3: Storage
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated area.[1]
-
The storage area should be secure and away from incompatible materials.[1]
Step 4: Final Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[2]
-
Provide the contractor with accurate information about the waste material.[2]
III. Chemical Incompatibility
Understanding the chemical incompatibilities of this compound is crucial to prevent hazardous reactions during storage and disposal. Based on the general reactivity of pyrimidine derivatives, the following should be avoided:[1]
| Incompatible Agent Category | Examples | Potential Hazards |
| Strong Acids | Hydrochloric Acid, Sulfuric Acid | Vigorous reaction, potential for release of toxic fumes.[1] |
| Strong Oxidizing Agents | Peroxides, Nitrates | Fire and explosion risk.[1] |
| Acid Anhydrides | Acetic Anhydride | Exothermic reaction.[1] |
| Acid Chlorides | Acetyl Chloride | Exothermic reaction, generation of corrosive gases.[1] |
IV. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill site.[2]
-
Ventilate: Ensure the area is well-ventilated.[2]
-
Contain: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).[2]
-
Collect: Place the spilled material and any contaminated absorbent into a labeled hazardous waste container.[2]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[2]
-
Dispose: All cleanup materials should be disposed of as hazardous waste.[2]
V. Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 6-Ethylpyrimidin-4-ol
Hazard Identification and Personal Protective Equipment (PPE)
While detailed toxicological data for 6-Ethylpyrimidin-4-ol is limited, some sources indicate potential hazards. It is prudent to handle this compound with care, assuming it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. The following PPE is mandatory to minimize exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Required PPE | Specifications and Rationale |
| Eye and Face Protection | Safety goggles and a face shield | Safety goggles must be worn at all times in the laboratory. A face shield should be used in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or direct contact, consider thicker, chemical-resistant gloves. Always inspect gloves for tears or punctures before use and change them immediately if contaminated. |
| Body Protection | Laboratory coat | A flame-retardant lab coat should be worn and fully buttoned to protect skin and personal clothing from potential splashes. |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation | Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols. |
| Foot Protection | Closed-toe shoes | Shoes that fully cover the feet are required to protect against spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that an emergency eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before starting the experiment.
-
Don the appropriate PPE as outlined in Table 1.
-
-
Handling:
-
Handle this compound as a solid powder. Avoid creating dust.
-
Use a spatula or other appropriate tool to transfer the solid.
-
If weighing the compound, do so in a fume hood or on a balance with a draft shield.
-
Keep the container tightly closed when not in use.
-
-
In Case of a Spill:
-
Alert others in the vicinity.
-
If the spill is small and you are trained to handle it, carefully clean it up using appropriate absorbent materials. Avoid raising dust.
-
For larger spills, evacuate the area and contact your institution's EHS department immediately.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines for this compound and Associated Waste
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste. Place in a clearly labeled, sealed container. Follow your institution's guidelines for chemical waste pickup. |
| Contaminated Labware (e.g., glassware, spatulas) | Decontaminate if possible by rinsing with a suitable solvent. The rinsate should be collected as hazardous waste. If decontamination is not feasible, dispose of the labware as solid hazardous waste. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a designated hazardous waste container immediately after use. |
| Empty Containers | Triple rinse the container with a suitable solvent. Collect the rinsate as hazardous waste. After rinsing, deface the label and dispose of the container according to your institution's policy for non-hazardous solid waste. |
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
This guide is intended to provide a foundation for the safe handling of this compound. Always prioritize safety and consult with your institution's EHS department for comprehensive guidance.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
